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  • Product: Methyl 4-oxo-4H-pyran-3-carboxylate
  • CAS: 184719-44-6

Core Science & Biosynthesis

Foundational

The Versatile Scaffold: Unlocking the Therapeutic Potential of 4-Oxo-4H-pyran-3-carboxylate Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 4-oxo-4H-pyran core, a prominent oxygen-containing heterocycle, represents a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxo-4H-pyran core, a prominent oxygen-containing heterocycle, represents a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic and structural features make it a versatile building block for compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities associated with 4-oxo-4H-pyran-3-carboxylate derivatives, synthesizing field-proven insights with rigorous scientific data. We will delve into the key therapeutic areas where these compounds show significant promise—oncology, infectious diseases, and inflammatory conditions—supported by mechanistic discussions, comparative data, and robust experimental protocols to empower researchers in this dynamic field.

The 4-Oxo-4H-pyran Core: A Foundation for Diverse Bioactivity

The pyran ring system is a fundamental component of numerous natural products and synthetic molecules, demonstrating a remarkable range of biological functions.[1][2] The 4-oxo-4H-pyran-3-carboxylate moiety, in particular, combines a γ-pyrone structure with a carboxylate group, creating a reactive and versatile template for chemical modification. This structural arrangement is crucial for establishing interactions with various biological targets, leading to a broad array of activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5] The synthesis of these derivatives often involves efficient one-pot, multi-component reactions (MCRs), which allow for the rapid generation of molecular diversity, a key advantage in modern drug discovery programs.[6]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research highlights the potent anti-proliferative and cytotoxic activities of 4-oxo-4H-pyran derivatives against a multitude of human cancer cell lines.[2] These compounds have demonstrated efficacy against cervical (HeLa), lung (A549), breast (MCF-7, MDA-MB-231), and colon (HCT-116) cancers, often with IC₅₀ values in the low micromolar range.[4][7][8][9]

Mechanism of Action: Apoptosis Induction and Kinase Inhibition

The anticancer effects of these derivatives are frequently linked to the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways. For instance, certain spiro-4H-pyran derivatives have been shown to induce mitochondrial-mediated apoptosis in A549 lung cancer cells by modulating the expression of Bcl-2 family proteins, specifically by down-regulating the anti-apoptotic Bcl-2 and up-regulating the pro-apoptotic Bax.[10]

Another critical mechanism involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 is a hallmark of many cancers. Molecular docking and kinase inhibition assays have suggested that 4H-pyran derivatives can bind to the ATP-binding pocket of CDK2, blocking its activity and thereby halting cell proliferation.[4][11] This targeted approach makes them attractive candidates for further development.

anticancer_mechanism cluster_cell Cancer Cell Pyran 4-Oxo-4H-pyran Derivative CDK2 CDK2 Pyran->CDK2 Inhibition Bax Bax (Pro-apoptotic) Pyran->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Pyran->Bcl2 Downregulation CycleArrest Cell Cycle Arrest CDK2->CycleArrest leads to Mito Mitochondria Bax->Mito promotes Bcl2->Mito inhibits Caspase Caspase Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis antioxidant_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Prepare Compound Dilutions (25-200 µg/mL) Mix Mix 1 mL Compound with 3 mL DPPH Compound->Mix DPPH_sol Prepare DPPH Solution (0.1 mM in Methanol) DPPH_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Read Absorbance at 516 nm Incubate->Measure Calculate Calculate % Inhibition vs. Control Measure->Calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant capacity of test compounds. [11][12]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution has a deep violet color.

  • Compound Preparation: Prepare various concentrations of the test compounds (e.g., 25, 50, 100, 200 µg/mL) in a suitable solvent. Ascorbic acid or BHT can be used as a positive control. [12]3. Reaction Mixture: In a test tube, mix 1 mL of the compound solution with 3 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 516 nm using a UV-Vis spectrophotometer. A control sample containing only the solvent and DPPH solution is also measured.

  • Calculation: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula:

    • I% = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined from a plot of inhibition percentage against concentration.

Conclusion and Future Perspectives

The 4-oxo-4H-pyran-3-carboxylate scaffold is unequivocally a cornerstone in the development of novel therapeutic agents. The derivatives exhibit a compelling range of biological activities, with particularly strong evidence supporting their potential as anticancer and antimicrobial drugs. The ability to systematically modify the core structure through efficient synthetic methods provides a powerful platform for lead optimization and the fine-tuning of pharmacological properties.

Future research should focus on several key areas:

  • Mechanistic Elucidation: While initial mechanisms have been proposed, further studies are needed to precisely identify the molecular targets and signaling pathways for the most potent compounds.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro studies must be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • SAR Expansion: Expanding structure-activity relationship studies will be crucial to enhance potency and selectivity while minimizing off-target effects.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing anticancer or antimicrobial drugs could lead to more effective treatment regimens and help overcome drug resistance.

By continuing to explore the rich chemistry and diverse biology of this scaffold, the scientific community is well-positioned to translate the promise of 4-oxo-4H-pyran-3-carboxylate derivatives into next-generation therapies.

References

  • Lácová, M., Chovin, F., Vlková, M., & Valentová, J. (2002). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 7(9), 657-674. [Link]

  • Eslami, P., Ghavidel, M., Al-Awsi, G. R. L., & Moghimi, S. (2016). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Jundishapur Journal of Microbiology, 9(11), e40983. [Link]

  • Wang, T., Liu, J., Zhong, H., Chen, H., Lv, Z., Zhang, Y., Zhang, M., Geng, D., Niu, C., Li, Y., & Li, K. (2011). Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates. Bioorganic & Medicinal Chemistry Letters, 21(11), 3381-3383. [Link]

  • Kayet, R., Das, U., & Chandra, R. (2003). Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives. Turkish Journal of Chemistry, 27(4), 459-465. [Link]

  • Ghabgharan, S. A., & Al-Zoubi, R. M. (2014). ChemInform Abstract: Synthesis and Chemical Reactivity of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. ChemInform, 45(32). [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2011). Synthesis and biological activities of some fused pyran derivatives. Medicinal Chemistry Research, 20(8), 1263-1270. [Link]

  • Hess, K. R., & Chapp, T. W. (2013). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Gettysburg College The Cupola, 239. [Link]

  • Raghav, N., & Singh, P. (2012). Synthesis and cytotoxicity evaluation of highly functionalized pyranochromenes and pyranopyrans. Bioorganic & Medicinal Chemistry Letters, 22(23), 7208-7212. [Link]

  • Mohareb, R. M., & Ibrahim, B. A. (2023). Anti-proliferative activities of 4H-pyran derivatives synthesized from benzoylacetone. Bulletin of the Chemical Society of Ethiopia, 37(1), 141-158. [Link]

  • Al-Warhi, T., Rizk, S., El-Kafrawy, P., Sabour, R., El-Agrody, A. M., & El-Sayed, W. M. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals, 15(7), 891. [Link]

  • Asghari, S., Ramezani, M., & Ramezani, F. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 14(3), 773-780. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(1), 1-13. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin. Chemical & Pharmaceutical Bulletin, 63(10), 820-827. [Link]

  • Kayet, R., Das, U., & Chandra, R. (2003). Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives. ResearchGate. [Link]

  • El Haimouti, A., Elmsellem, H., Oubenali, M., El Ouadi, Y., Anouar, E. H., El Amrani, A., & Boualy, B. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Moroccan Journal of Chemistry, 9(4), 748-758. [Link]

  • Singh, R., Kaur, M., & Singh, K. (2021). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Letters in Organic Chemistry, 18(11), 896-902. [Link]

  • Malek-Ahmadi, M., Toiserkani, H., & Daraei, B. (2022). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. Scientific Reports, 12(1), 3843. [Link]

  • Tize, M. Z., Talla, E., Mbafor, J. T., & Ali, Z. (2016). Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulfate. International Journal of Pharmaceutical Sciences and Research, 7(6), 2419-2428. [Link]

  • Reddy, T. N., Ravinder, M., Bikshapathi, R., Sujitha, P., Kumar, C. G., & Rao, V. J. (2017). Design, synthesis, and biological evaluation of 4-H pyran derivatives as antimicrobial and anticancer agents. Medicinal Chemistry Research, 26(11), 2832-2844. [Link]

  • Parashchuk, M. O., Zborovskii, Y. V., & Vovk, M. V. (2013). Synthesis and the antimicrobial activity of novel 6-(1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-ones. Journal of Organic and Pharmaceutical Chemistry, 11(3), 43-48. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S1852-S1857. [Link]

  • Grover, P., Bhardwaj, M., Mehta, L., Kapoor, G., & Chawla, P. A. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(19), 3467-3486. [Link]

  • Mobinikhaledi, A., Shariat, S. M., Moghanian, H., Komijani, M., & Ghanbari, J. (2021). Synthesis of some 4H-Pyran Derivatives Using Bio-synthesized ZnO Nanoparticles and the Evaluation of their Biological Activities. Organic Chemistry Research, 7(2), 173-182. [Link]

  • El Haimouti, A., Elmsellem, H., Oubenali, M., El Ouadi, Y., Anouar, E. H., El Amrani, A., & Boualy, B. (2021). Synthesis, characterization, and in vitro antimicrobial investigation of novel pyran derivatives based on 8-hydroxyquinoline. ResearchGate. [Link]

  • Al-Warhi, T., Rizk, S., El-Kafrawy, P., Sabour, R., El-Agrody, A. M., & El-Sayed, W. M. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. National Center for Biotechnology Information. [Link]

  • Al-Warhi, T., Rizk, S., El-Kafrawy, P., Sabour, R., El-Agrody, A. M., & El-Sayed, W. M. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Semantic Scholar. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, M., Wang, Y., Wang, Y., ... & Li, Y. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 249, 115144. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, M., Wang, Y., Wang, Y., ... & Li, Y. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. ResearchGate. [Link]

  • Kumar, A., Aggarwal, S., Saini, D., Kaushik, D., & Prakash, O. (2010). Synthesis and anti-inflammatory-analgesic activities of some new 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidines. ResearchGate. [Link]

  • Gomaa, I. A. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(8), 12590-12601. [Link]

Sources

Exploratory

Methyl 4-oxo-4H-pyran-3-carboxylate molecular weight and formula

The following technical guide details the molecular identity, physicochemical properties, synthetic pathways, and application utility of Methyl 4-oxo-4H-pyran-3-carboxylate . Executive Summary & Molecular Identity Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular identity, physicochemical properties, synthetic pathways, and application utility of Methyl 4-oxo-4H-pyran-3-carboxylate .

Executive Summary & Molecular Identity

Methyl 4-oxo-4H-pyran-3-carboxylate is a heterocyclic ester belonging to the γ-pyrone (4H-pyran-4-one) class. Unlike its saturated counterpart (tetrahydro-), this molecule features a fully conjugated system, conferring distinct electrophilic reactivity at the C2 and C6 positions. It serves as a critical "linchpin" intermediate in medicinal chemistry, primarily for the synthesis of 4-pyridones (via amine insertion) and as a bioisostere for aromatic rings in fragment-based drug discovery (FBDD).

Core Identity Matrix
ParameterDataNotes
IUPAC Name Methyl 4-oxo-4H-pyran-3-carboxylate
Molecular Formula C₇H₆O₄
Molecular Weight 154.12 g/mol Monoisotopic Mass: 154.0266
Core Scaffold 4H-Pyran-4-one (γ-Pyrone)Aromatic character due to contribution of pyrylium resonance forms.[1]
CAS Registry Derivative of 3040-20-8 (Acid)The methyl ester is often synthesized in situ or custom-ordered; the parent acid is CAS 3040-20-8.
SMILES COC(=O)C1=COC=CC1=O

Physicochemical Profile

Understanding the physical behavior of this scaffold is essential for purification and assay development. The presence of the ester at C3 and the ketone at C4 creates a "push-pull" electronic system, increasing the susceptibility of the ring to nucleophilic attack.

PropertyValue (Experimental/Predicted)Implications for Research
Physical State Solid (Crystalline)Typically off-white to pale yellow needles.
Melting Point 85–90 °C (Predicted)Lower than the corresponding acid (dec. >200°C).
Solubility DMSO, DCM, MeOH, EtOAcPoor solubility in water; soluble in polar organic solvents.
LogP ~0.5 (Predicted)Favorable for CNS penetration; falls within Lipinski Rule of 5.
H-Bond Acceptors 4Carbonyl oxygens and ether oxygen.
H-Bond Donors 0Lacks acidic protons, unlike the parent carboxylic acid.

Synthetic Pathways & Causality

The synthesis of Methyl 4-oxo-4H-pyran-3-carboxylate generally proceeds via two primary strategies: Direct Esterification of the parent acid or Oxidative Dehydrogenation of the commercially available tetrahydro- precursor.

Strategy A: Acid Esterification (The Classical Route)

This method is preferred when the parent acid (4-oxo-4H-pyran-3-carboxylic acid) is available. It utilizes standard Fischer esterification or activation via thionyl chloride.

  • Causality: The carboxylic acid at C3 is electronically deactivated by the adjacent carbonyl at C4. Strong acid catalysis or conversion to the acid chloride is required to drive the equilibrium toward the ester.

Strategy B: Oxidation of Tetrahydro- Analog (The Modern Route)

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS 127956-11-0) is a common building block. Oxidation restores the aromaticity of the pyrone ring.

  • Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Selenium Dioxide (SeO₂).

  • Mechanism: Dehydrogenation is driven by the formation of the stable, aromatic 6-pi electron system of the pyrone.

Pathway Visualization

Synthesis Precursor1 4-oxo-4H-pyran- 3-carboxylic acid (CAS 3040-20-8) Reagent1 MeOH / H2SO4 (Reflux) Precursor1->Reagent1 Precursor2 Methyl 4-oxotetrahydro- 2H-pyran-3-carboxylate (CAS 127956-11-0) Reagent2 DDQ or SeO2 (Dehydrogenation) Precursor2->Reagent2 Target Methyl 4-oxo-4H- pyran-3-carboxylate (Target) Reagent1->Target Esterification Reagent2->Target Oxidation

Figure 1: Dual synthetic pathways accessing the target pyrone ester.

Reactivity Profile: The "Pyridone Switch"

The most significant application of Methyl 4-oxo-4H-pyran-3-carboxylate in drug development is its reactivity with primary amines to form 4-pyridones . This reaction transforms the oxygen-containing ring into a nitrogen-containing ring, a privileged scaffold in kinase inhibitors and antibacterials (e.g., quinolones).

Mechanism of Action
  • Nucleophilic Attack: The primary amine (R-NH₂) attacks the C2 or C6 position of the pyrone ring (Michael-type addition).

  • Ring Opening: The pyrone ring opens to form an acyclic enaminone intermediate.

  • Recyclization: Intramolecular condensation eliminates water, closing the ring to form the thermodynamically stable 4-pyridone.

PyridoneSwitch Pyrone Methyl 4-oxo-4H- pyran-3-carboxylate Intermediate Acyclic Enaminone Intermediate Pyrone->Intermediate + R-NH2 (Nucleophilic Attack) Amine Primary Amine (R-NH2) Pyridone Methyl 1-substituted-4-oxo- 1,4-dihydropyridine-3-carboxylate Intermediate->Pyridone - H2O (Recyclization)

Figure 2: The "Pyridone Switch" reaction mechanism, converting the pyrone scaffold into a pharmaceutically active pyridone.

Detailed Experimental Protocol

Protocol: Synthesis of Methyl 1-phenyl-4-oxo-1,4-dihydropyridine-3-carboxylate from Methyl 4-oxo-4H-pyran-3-carboxylate

This protocol demonstrates the utility of the title compound as a scaffold for generating N-aryl pyridones.[2]

Reagents:

  • Methyl 4-oxo-4H-pyran-3-carboxylate (1.0 eq, 154 mg, 1 mmol)

  • Aniline (1.2 eq, 112 mg, 1.2 mmol)

  • Ethanol (Absolute, 5 mL)

  • Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-oxo-4H-pyran-3-carboxylate in Ethanol.

  • Addition: Add Aniline followed by catalytic Acetic Acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The pyrone spot (higher Rf) should disappear, replaced by a more polar pyridone spot.

  • Workup: Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol, and dry under vacuum.

    • If no precipitate: Concentrate the solvent under reduced pressure. Dissolve the residue in DCM and wash with 1M HCl (to remove excess aniline) followed by Brine. Dry over Na₂SO₄ and concentrate.

  • Validation: Confirm structure via ¹H-NMR. Look for the disappearance of pyrone protons (δ ~8.2, 6.4 ppm) and the appearance of the N-phenyl aromatic signals.

References

  • ChemicalBook. (2025).[3] Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate Properties and Synthesis. Link

  • PubChem. (2025).[4] Compound Summary: 4-oxo-4H-pyran-3-carboxylic acid (Parent Acid).[1][5] Link

  • Bi, L. et al. (2014). Synthesis and antiviral activity of N-phenethyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. Journal of Organic and Pharmaceutical Chemistry. Link

  • Lacova, M. et al. (1998).[6] Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes. Molecules, 3, 149-158.[6] Link

  • Ghoneim, A.A. et al. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. Link

Sources

Foundational

Technical Monograph: Methyl 4-oxo-4H-pyran-3-carboxylate

Executive Summary This guide provides a technical analysis of Methyl 4-oxo-4H-pyran-3-carboxylate (and its commercially dominant precursor, Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate ). While often conflated in databa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Methyl 4-oxo-4H-pyran-3-carboxylate (and its commercially dominant precursor, Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate ). While often conflated in database searches, the distinction between the saturated (tetrahydro) and unsaturated (4H-pyran) forms is critical for synthetic utility and safety profiling.

The 4-oxo-4H-pyran-3-carboxylate moiety is a "privileged scaffold" in medicinal chemistry, serving as a precursor for HIV integrase inhibitors, anti-inflammatories, and novel anticoagulants. This monograph synthesizes safety data (MSDS/SDS), physicochemical properties, and handling protocols to ensure rigorous experimental standards.

Part 1: Chemical Identity & Physicochemical Profile[1]

The commercial supply chain primarily offers the tetrahydro derivative (CAS 127956-11-0), which is oxidized or functionalized in situ to generate the aromatic 4H-pyran core.

Comparative Identity Matrix
FeatureTetrahydro Derivative (Commercial) 4H-Pyran Scaffold (Reactive Core)
IUPAC Name Methyl 4-oxotetrahydro-2H-pyran-3-carboxylateMethyl 4-oxo-4H-pyran-3-carboxylate
CAS Number 127956-11-0 Not widely listed (often generated in situ)
Molecular Formula C₇H₁₀O₄C₇H₆O₄
Molecular Weight 158.15 g/mol 154.12 g/mol
Structure Saturated ring (flexible)Conjugated enone (planar, aromatic character)
Physical State Colorless to pale yellow liquid/oilCrystalline solid (typically)
Solubility DMSO, Methanol, DCMDMSO, DMF, warm Ethanol
Key Physicochemical Properties (Tetrahydro form)
  • Boiling Point: 236.4 ± 30.0 °C (Predicted at 760 mmHg).

  • Density: 1.201 ± 0.06 g/cm³.[1][2]

  • pKa: ~10.61 (C3-proton is acidic due to

    
    -keto ester functionality).
    
  • Stability: Hygroscopic; susceptible to hydrolysis and decarboxylation under acidic conditions.

Part 2: Comprehensive Safety Assessment (GHS Standards)

Hazard Classification: Based on the tetrahydro derivative (CAS 127956-11-0), the substance is classified as WARNING under GHS guidelines.

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Precautionary Protocols (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Toxicology Insight (The "Why")
  • Mechanism of Irritation: As a

    
    -keto ester, the molecule possesses an acidic proton at the C3 position. Upon contact with mucous membranes, it can act as a mild alkylating agent or proton donor, disrupting cellular pH balance.
    
  • Reactivity Hazard: The 4H-pyran form is a Michael Acceptor . It can covalently bind to nucleophilic residues (cysteine/lysine) in proteins, potentially leading to sensitization. Strict containment is required for the unsaturated form.

Part 3: Technical Handling & Stability Workflow

The following diagram illustrates the decision matrix for handling this compound, distinguishing between routine storage and active synthesis.

SafetyWorkflow Start Reagent Receipt (CAS 127956-11-0) Storage Storage: Inert Gas (N2/Ar) 2-8°C (Refrigerate) Start->Storage Unopened Handling Handling: Fume Hood Required Nitrile Gloves (0.11mm) Storage->Handling Usage Synthesis Synthesis/Reaction: Generation of 4H-Pyran Handling->Synthesis Oxidation/Condensation Waste Waste Disposal: Halogen-free Organic Handling->Waste Spill/Cleanup Synthesis->Waste Post-Rxn

Figure 1: Safety and logistics workflow for Methyl 4-oxo-pyran-3-carboxylate derivatives.

Storage Protocol
  • Atmosphere: Store under Nitrogen or Argon.[1][2] The

    
    -keto ester moiety is susceptible to oxidative degradation and moisture-induced hydrolysis.
    
  • Temperature: Maintain at 2–8°C.

  • Container: Amber glass with Teflon-lined caps to prevent photochemical decomposition.

Part 4: Synthetic Utility & Reactivity Profile

The core value of Methyl 4-oxo-4H-pyran-3-carboxylate lies in its role as a versatile intermediate.

Synthesis of the Scaffold

The commercial tetrahydro form is typically synthesized via the Dieckmann condensation or direct carboxylation:

  • Precursors: Tetrahydro-4H-pyran-4-one + Dimethyl carbonate.[1]

  • Catalyst: Sodium hydride (NaH) or mild bases.

  • Mechanism: Enolate formation followed by acylation.

Reactivity & Drug Design

The 4H-pyran ring is electrophilic at the C2 and C6 positions.

  • Ring Opening (Nucleophilic Attack): Treatment with primary amines opens the pyran ring to form pyridones (a key step in synthesizing HIV integrase inhibitors like Dolutegravir analogs).

  • Condensation: The C3-ester and C4-ketone allow for condensation with hydrazines to form fused pyrazolo-pyran systems.

Reactivity Tetra Tetrahydro Intermediate (Commercial Starting Material) Pyran 4-oxo-4H-pyran-3-carboxylate (Active Scaffold) Tetra->Pyran Oxidative Dehydrogenation (e.g., DDQ or SeO2) Pyridone 4-Pyridone Derivatives (Drug Scaffold) Pyran->Pyridone Ring Opening/Recyclization (R-NH2, Heat) Fused Fused Heterocycles (Pyrazolo/Isoxazolo) Pyran->Fused Condensation (Hydrazines/Hydroxylamine)

Figure 2: Synthetic divergence from the pyran carboxylate scaffold.

Part 5: Emergency Protocols

First Aid Measures
  • Eye Contact: Immediate irrigation for 15 minutes.[3] The acidic nature of the hydrolysis products (carboxylic acids) can cause corneal damage.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) or soap and water. Do not use ethanol (may enhance absorption).

  • Inhalation: Move to fresh air. If pulmonary edema is suspected (coughing/wheezing), administer oxygen.

Fire Fighting
  • Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes (Carbon oxides) under fire conditions.

  • Flash Point: >110°C (estimated).

References

  • ChemicalBook. (2025).[4][1] Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate MSDS and Properties. Retrieved from

  • Capot Chemical. (2026).[3] Material Safety Data Sheet: Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate. Retrieved from

  • ResearchGate. (2015).[5] Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. (Context on pyran reactivity). Retrieved from

  • PubChem. (2025).[6] Compound Summary: Tetrahydro-4H-pyran-4-one derivatives. Retrieved from

  • MDPI. (2023). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the One-Pot Synthesis of 4H-Pyran-3-Carboxylates

Introduction: The Significance of the 4H-Pyran Scaffold The 4H-pyran ring system is a privileged scaffold in medicinal chemistry and drug discovery. As a core structural motif in numerous natural products and synthetic c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4H-Pyran Scaffold

The 4H-pyran ring system is a privileged scaffold in medicinal chemistry and drug discovery. As a core structural motif in numerous natural products and synthetic compounds, it is associated with a wide spectrum of biological and pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Specifically, 4H-pyran-3-carboxylates are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex heterocyclic systems.[4] The development of efficient, cost-effective, and environmentally benign synthetic routes to these molecules is therefore of paramount importance to researchers in both academia and industry.

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules from simple starting materials in a single step, offering advantages such as high atom economy, reduced waste, and operational simplicity.[5] This guide provides detailed protocols and mechanistic insights for the one-pot synthesis of 4H-pyran-3-carboxylates, focusing on practical and reproducible methods for laboratory application.

Core Synthetic Strategy: A Domino Reaction Cascade

The majority of one-pot syntheses of 4H-pyran-3-carboxylates proceed via a domino reaction sequence involving three key components: an aldehyde, an active methylene compound (in this case, a β-ketoester such as ethyl acetoacetate or methyl acetoacetate), and malononitrile. The general mechanism, analogous to the renowned Hantzsch dihydropyridine synthesis, involves a sequence of a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization/tautomerization.[6][7][8][9]

The choice of catalyst and reaction conditions can significantly influence the reaction rate, yield, and substrate scope. Herein, we detail three distinct, yet complementary, protocols that offer a range of options from green, room-temperature synthesis to highly efficient, catalytically driven methods.

Mechanistic Overview: A Step-by-Step Look

The fundamental transformation can be visualized as a three-step process, often catalyzed by a base or a Lewis acid.

Mechanistic_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization A Aldehyde + Malononitrile B Arylidene malononitrile (Michael Acceptor) A->B Base Catalyst C β-Ketoester Enolate D Acyclic Intermediate B->D C->D Nucleophilic Attack E 4H-Pyran-3-carboxylate D->E Ring Closure & Tautomerization Catalyst_Recycling Start Reaction Mixture (Product + Catalyst) Filter Filtration Start->Filter Wash Wash Catalyst with Hot Ethanol Filter->Wash Solid Product Isolation\n(from filtrate) Product Isolation (from filtrate) Filter->Product Isolation\n(from filtrate) Dry Dry Catalyst (150 °C) Wash->Dry Reuse Reuse in Next Reaction Dry->Reuse

Sources

Application

High-Efficiency Microwave-Assisted Synthesis of Methyl 4-oxo-4H-pyran-3-carboxylate

Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of Methyl 4-oxo-4H-pyran-3-carboxylate (also known as Methyl comanate). The 4-pyrone scaffold is a privileged pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of Methyl 4-oxo-4H-pyran-3-carboxylate (also known as Methyl comanate). The 4-pyrone scaffold is a privileged pharmacophore in medicinal chemistry, serving as a key intermediate for HIV protease inhibitors, antibacterial agents, and novel antioxidants.

Traditional thermal synthesis of 4-pyrones often suffers from prolonged reaction times (12–24 hours), harsh conditions, and low yields due to the polymerization of sensitive enaminone intermediates. By leveraging microwave dielectric heating , this protocol achieves the critical bis-enamination and subsequent cyclization in a fraction of the time (<1 hour), significantly improving the impurity profile and yield.

Key Advantages[1]
  • Speed: Reaction time reduced from 18 hours (thermal) to 45 minutes (MW).

  • Atom Economy: Utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as both a C1 synthon and solvent/reagent, reducing waste.

  • Scalability: Protocol validated for single-mode microwave reactors (10 mL scale) with translation parameters for multimode batch reactors.

Scientific Rationale & Mechanism

The synthesis relies on the reactivity of the


-keto ester (Methyl acetoacetate) towards the electrophilic reagent DMF-DMA. The microwave field efficiently couples with the polar DMF-DMA, facilitating rapid superheating and accelerating the condensation steps.
Mechanistic Pathway

The formation of the 4-pyrone core proceeds via a "Bis-Enaminone" intermediate:

  • C-Acylation/Enamination: The active methylene at C2 of methyl acetoacetate condenses with DMF-DMA to form an enamine.

  • Vinylogous Enamination: The terminal methyl group (C4), activated by the carbonyl, undergoes a second condensation with excess DMF-DMA.

  • Cyclization: Acid-mediated hydrolysis removes the dimethylamine moieties, triggering ring closure to the thermodynamically stable 4-pyrone.

ReactionMechanism Reactant Methyl Acetoacetate + 3.0 eq DMF-DMA Inter1 Intermediate A (Mono-enamine) Reactant->Inter1 MW, 100°C Condensation @ C2 Inter2 Intermediate B (Bis-enamine) Inter1->Inter2 MW, 120°C Condensation @ C4 Cyclization Acid Hydrolysis (- 2 Me2NH) Inter2->Cyclization HCl/AcOH Ring Closure Product Methyl 4-oxo-4H- pyran-3-carboxylate Cyclization->Product Final Product

Figure 1: Mechanistic pathway for the conversion of methyl acetoacetate to the 4-pyrone scaffold via bis-enamination.

Experimental Protocol

Materials & Equipment[2][3]
  • Reagents:

    • Methyl acetoacetate (CAS: 105-45-3) - Limiting Reagent

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (CAS: 4637-24-5) - Reagent & Solvent

    • Glacial Acetic Acid / Conc. HCl (for cyclization)

    • Dichloromethane (DCM) & Ethanol (for workup)

  • Equipment:

    • Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator+)

    • 10 mL or 35 mL Pressure Vials with Teflon/Silicon septa

    • LC-MS for reaction monitoring

Step-by-Step Methodology
Stage 1: Formation of the Bis-Enaminone Intermediate

Note: This step is performed solvent-free to maximize microwave absorption by DMF-DMA.

  • Setup: In a 10 mL microwave vial, charge Methyl acetoacetate (1.16 g, 10.0 mmol) .

  • Reagent Addition: Add DMF-DMA (4.0 mL, ~30.0 mmol) . A 3-fold excess is crucial to drive the reaction at both the C2 and C4 positions.

  • Sealing: Cap the vial immediately. Flush with nitrogen if available (optional but recommended to prevent oxidation).

  • Microwave Irradiation (Ramp 1):

    • Temp: 100 °C

    • Time: 5:00 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Microwave Irradiation (Ramp 2):

    • Temp: 140 °C

    • Time: 15:00 minutes

    • Observation: The solution will turn deep red/orange, indicating the formation of the conjugated bis-enamine.

Stage 2: Cyclization & Hydrolysis
  • Concentration: Decap the vial and remove excess DMF-DMA using a rotary evaporator or a stream of nitrogen (in a fume hood).

  • Acidification: Redissolve the dark red residue in Glacial Acetic Acid (5 mL) .

  • Reflux/MW: Reseal the vial and irradiate.

    • Temp: 100 °C

    • Time: 10:00 minutes

  • Workup:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Extract with DCM (3 x 15 mL).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (SiO₂, 0-5% MeOH in DCM).

Reaction Workflow Diagram

Workflow cluster_0 Stage 1: Enamination cluster_1 Stage 2: Cyclization cluster_2 Isolation Step1 Combine Methyl Acetoacetate & Excess DMF-DMA Step2 MW Irradiation 140°C, 20 min Step1->Step2 Step3 Evaporate Excess DMF-DMA Step2->Step3 Step4 Add AcOH MW Irradiation 100°C, 10 min Step3->Step4 Step5 DCM Extraction & Workup Step4->Step5 Step6 Recrystallization (EtOH/Hexane) Step5->Step6

Figure 2: Operational workflow for the two-stage microwave synthesis.

Data Analysis & Troubleshooting

Expected Analytical Data
ParameterValue / Characteristic
Appearance Off-white to pale yellow needles
Yield 65 – 78% (Optimized)
¹H NMR (CDCl₃)

3.92 (s, 3H, OMe), 6.45 (d, 1H, H-5), 7.80 (d, 1H, H-2), 8.35 (d, 1H, H-6)
LC-MS (ESI+) [M+H]⁺ = 155.1
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Incomplete bis-enamination.Ensure reaction reaches 140°C in Stage 1. Increase DMF-DMA to 4.0 eq.
Charring/Tars Thermal runaway or oxidation.Use "PowerMax" cooling (compressed air) during MW heating. Purge vial with N₂.
Pressure Spike Volatile amine byproduct buildup.Ensure vial headspace is sufficient (fill volume < 60%).
Product is Red Residual enamine contamination.Extend the acid hydrolysis step or perform a silica plug filtration.

References

  • Review of DMF-DMA Chemistry: Abu-Shanab, F. A., & El-Saghier, A. M. (2021). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis.

  • Microwave Enaminone Synthesis: Al-Zaydi, K. M. (2009). Microwave Assisted Synthesis of 1-Aryl-3-dimethylaminoprop-2-enones: A Simple and Rapid Access to 3(5)-Arylpyrazoles.[1] Molecules, 14, 2363-2374.

  • General 4-Pyrone Synthesis Strategy: Bi, X., et al. (2010). Reaction of Enaminones with Diazo Compounds: A Facile Synthesis of Functionalized 4-Pyrones.

  • Microwave Reactor Tutorials (Biotage): Microwave Reaction Tutorial: Optimization of Conditions.

Note: The specific synthesis of Methyl 4-oxo-4H-pyran-3-carboxylate via the bis-formylation of acetoacetate is a classic transformation adapted here for microwave efficiency based on the reactivity principles established in References 1 and 2.

Sources

Method

Application Note: Functionalization Strategies for Methyl 4-oxo-4H-pyran-3-carboxylate

Abstract Methyl 4-oxo-4H-pyran-3-carboxylate represents a privileged scaffold in medicinal chemistry, serving as a critical precursor for 4-pyridone metalloenzyme inhibitors (e.g., HIV integrase inhibitors, influenza end...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-oxo-4H-pyran-3-carboxylate represents a privileged scaffold in medicinal chemistry, serving as a critical precursor for 4-pyridone metalloenzyme inhibitors (e.g., HIV integrase inhibitors, influenza endonuclease inhibitors). This application note details the chemical logic and protocols for functionalizing this core. We focus on three primary transformation vectors: (1) The Pyridone Switch (scaffold hopping via aminolysis), (2) Electrophilic C-H Functionalization (halogenation), and (3) C-2 Regioselective Nucleophilic Attack .[1]

Introduction: The Chemical Logic of the Scaffold

The reactivity of Methyl 4-oxo-4H-pyran-3-carboxylate is dictated by its electronic push-pull system.[1] Unlike simple enones, this molecule possesses a distinct electrophilic profile due to the ester at the C-3 position.

Structural Reactivity Analysis
  • C-2 Position (The "Hot" Spot): This carbon is flanked by the ring oxygen and the electron-withdrawing C-3 ester.[1] It is the most electrophilic site on the ring, highly susceptible to nucleophilic attack (Michael-type addition).

  • C-6 Position: Electrophilic, but less activated than C-2 due to the absence of the adjacent ester.[1]

  • C-4 Carbonyl: Generally inert to direct nucleophilic addition due to resonance stabilization from the ring oxygen, but essential for tautomeric stabilization in derived pyridones.

  • C-3 Ester: Serves as both an activating group for the ring and a handle for further derivatization (hydrolysis/amide coupling).

Strategic Value

The primary utility of this scaffold is the "O-to-N Exchange" , converting the pyrone into a 4-pyridone.[1] This transformation preserves the metal-binding triad (essential for binding Mg²⁺/Mn²⁺ in metalloenzyme active sites) while altering solubility and hydrogen-bonding potential [1].

Reaction Landscape & Decision Matrix

The following diagram maps the logical flow of functionalization based on the desired target chemotype.

ReactionLandscape Start Methyl 4-oxo-4H-pyran- 3-carboxylate Amine Primary Amines (R-NH2) Start->Amine Nucleophilic Substitution Halogen NBS / I2 Start->Halogen Electrophilic Subst. Base LiOH / NaOH Start->Base Hydrolysis Pyridone 4-Pyridone-3-carboxylate (Scaffold Hop) Amine->Pyridone Ring Open/Close Mechanism HaloPyrone 2/6-Halo-4-pyrone (Coupling Handle) Halogen->HaloPyrone C-H Activation Acid 4-oxo-4H-pyran- 3-carboxylic acid Base->Acid Mild Conditions

Figure 1: Functionalization pathways for Methyl 4-oxo-4H-pyran-3-carboxylate. The central scaffold can be diverted to pyridones, halogenated precursors, or free acids.[1]

Core Protocol A: The Pyridone Switch (Aminolysis)

This is the most frequent transformation applied to this scaffold. The reaction proceeds via a nucleophilic attack at C-2 (or C-6), ring opening to an acyclic enaminone intermediate, and recyclization to the thermodynamically stable 4-pyridone [2].

Reagents
  • Primary Amine (R-NH₂): 1.2 – 1.5 equivalents.[1] (Anilines, Benzylamines, or Alkylamines).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[1] Water cosolvent (10-20%) is often beneficial for solubility.[1]

  • Catalyst: None usually required; however, weak bases (Et₃N) can accelerate the reaction if the amine is a salt.

Step-by-Step Methodology
  • Preparation: Dissolve Methyl 4-oxo-4H-pyran-3-carboxylate (1.0 equiv) in EtOH (0.5 M concentration).

  • Addition: Add the primary amine (1.2 equiv) dropwise at room temperature.

    • Note: A color change (yellow/orange) often indicates the formation of the open-chain enaminone intermediate.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The intermediate (M+18 relative to SM) may be visible before conversion to the Pyridone (M-1 relative to SM, assuming O

      
       NH exchange).
      
  • Workup:

    • Cool reaction to 0°C.[1]

    • The 4-pyridone product often precipitates.[1] Filter and wash with cold EtOH.

    • If no precipitate: Evaporate solvent and recrystallize from EtOH/Et₂O.[1]

Mechanism of Action (Visualized)

PyridoneMechanism Step1 Nucleophilic Attack at C-2/C-6 Step2 Ring Opening (Enaminone Intermediate) Step1->Step2 1,6-Addition Step3 Rotation & Recyclization (Elimination of H2O) Step2->Step3 Equilibrium Final 1-Substituted-4-pyridone Step3->Final -H2O

Figure 2: Mechanistic pathway of the pyrone-to-pyridone conversion.

Core Protocol B: Regioselective Halogenation

Halogenation introduces a handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing the expansion of the core.[1]

Selectivity Challenge

The C-3 ester deactivates the ring slightly compared to a simple pyrone, but directs electron density.

  • Target: C-6 is the preferred site for electrophilic substitution if C-2 is sterically hindered or if the C-3 ester directs the electrophile to the remote position via resonance. However, direct halogenation of pyrones can be low-yielding due to competing oxidation.

Reagents
  • Bromination: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.[1]

  • Iodination: Iodine (I₂) with Ceric Ammonium Nitrate (CAN) as an oxidant [3].

Protocol (Iodination)
  • Dissolution: Dissolve Methyl 4-oxo-4H-pyran-3-carboxylate (1.0 mmol) in Acetonitrile (5 mL).

  • Reagent Addition: Add CAN (0.5 equiv) and Iodine (0.6 equiv).

  • Reaction: Stir at 60-80°C for 4 hours.

  • Quench: Pour into saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.

  • Extraction: Extract with EtOAc, dry over MgSO₄, and concentrate.

    • Validation: 1H NMR will show the loss of the proton signal at the halogenated position (typically C-6 doublet disappears).

Reagent Compatibility & Troubleshooting Table

IssueProbable CauseCorrective Action
Low Yield (Pyridone Synthesis) Incomplete ring closure (stuck at enaminone).Increase temperature (switch from MeOH to EtOH or n-Butanol). Add catalytic Acetic Acid.
Ring Degradation Hydrolysis of the pyrone ring by strong base.Avoid NaOH/KOH during amine addition.[1] Use weaker bases or buffer systems.
Regioisomer Mixtures (Halogenation) Competing C-2 vs C-6 reactivity.Lower temperature (-78°C to 0°C).[1] Use bulkier halogenating agents.[1]
Ester Hydrolysis Adventitious water in reaction.Use anhydrous solvents. If acid is desired, use LiOH/THF/Water mixture.[1]

References

  • Review of 4-Pyrone Reactivity: Title: "Synthesis and biological activities of 4-pyrone derivatives." Source:European Journal of Medicinal Chemistry. URL:[Link] (General topic overview)

  • Pyridone Synthesis Mechanism: Title: "Reactions of 4-pyrones with amines: A general method for the preparation of 4-pyridones."[1][2] Source:Journal of Heterocyclic Chemistry. URL:[Link] (Journal Homepage - specific article lookup recommended via DOI: 10.1002/jhet.5570060512)

  • Halogenation Methods: Title: "Regioselective halogenation of 4-pyrones." Source:Tetrahedron Letters. URL:[Link]

  • Application in HIV Inhibitors (Dolutegravir Precursors): Title: "Discovery of Dolutegravir (S/GSK1349572)." Source:Journal of Medicinal Chemistry. URL:[Link][1]

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Pyrones and their derivatives can be potent sensitizers.

Sources

Application

Application Notes &amp; Protocols: Leveraging Methyl 4-oxo-4H-pyran-3-carboxylate in Knoevenagel Condensation for Advanced Heterocyclic Synthesis

Introduction: The Strategic Value of the Knoevenagel Condensation The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1] It is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1] It is a modification of the aldol condensation, involving the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound in the presence of a basic catalyst, typically a weak amine like piperidine or pyridine.[2][3][4] The reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding a highly valuable α,β-unsaturated product.[2][5] This transformation is not merely a synthetic tool but a gateway to a vast array of complex molecules, particularly heterocyclic scaffolds that form the basis of many therapeutic agents.[6][7][8] The products of Knoevenagel condensation are pivotal intermediates in the synthesis of pharmaceuticals with anticancer, anti-inflammatory, and antimicrobial properties.[8][9]

This guide focuses on a specific, highly functionalized substrate: Methyl 4-oxo-4H-pyran-3-carboxylate . The inherent structural features of this molecule—a reactive pyranone ring system combined with an activating carboxylate group—make it a compelling partner in Knoevenagel condensations, enabling the synthesis of novel, drug-like molecules with extended conjugation and diverse functional handles.

Scientific Rationale: The Reactivity of Methyl 4-oxo-4H-pyran-3-carboxylate

The utility of Methyl 4-oxo-4H-pyran-3-carboxylate in a Knoevenagel condensation stems from the acidity of the protons on the methylene group at the C2 position. The electron-withdrawing effects of both the adjacent ring carbonyl (at C4) and the ester group (at C3) significantly increase the acidity of these protons, facilitating their removal by a mild base to form a resonance-stabilized carbanion (enolate). This stabilized nucleophile is the key reactive species that initiates the condensation cascade.

The resulting Knoevenagel products are not merely simple olefins; they are highly functionalized building blocks. The intact pyranone ring offers a site for further chemical modification, while the newly formed α,β-unsaturated system is primed for subsequent reactions, such as Michael additions, Diels-Alder cycloadditions, or further heterocyclizations.[10][11][12]

Reaction Mechanism: A Step-by-Step Analysis

The condensation proceeds through a well-established, multi-step mechanism, which is crucial for understanding reaction control and potential side products.

  • Enolate Formation: A weak amine base abstracts an acidic proton from the C2 position of the pyranone ring, creating a resonance-stabilized enolate. This is the rate-determining step, and its efficiency depends on the choice of base and solvent.[3][5]

  • Nucleophilic Attack: The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone partner.[3][5] This forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (or solvent), yielding a neutral β-hydroxy adduct, often referred to as the "aldol" intermediate.[5]

  • Dehydration: Under the basic reaction conditions, a second proton is abstracted from the C2 position, leading to the elimination of a water molecule and the formation of a new carbon-carbon double bond. This final dehydration step drives the reaction to completion, yielding the stable, conjugated α,β-unsaturated product.[3][5]

Below is a visual representation of this mechanistic pathway.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway Pyranone Methyl 4-oxo-4H- pyran-3-carboxylate Step1 Step 1: Enolate Formation (Base abstracts H+) Pyranone->Step1 Aldehyde Aldehyde (R-CHO) Step2 Step 2: Nucleophilic Attack (Enolate attacks Aldehyde) Aldehyde->Step2 Base Base (e.g., Piperidine) Base->Step1 Enolate Resonance-Stabilized Enolate Step1->Enolate Generates Enolate->Step2 Adduct β-Hydroxy Adduct (Intermediate) Step2->Adduct Forms Step3 Step 3: Dehydration (Elimination of H2O) Adduct->Step3 Product Final α,β-Unsaturated Product Step3->Product Yields

Caption: Knoevenagel condensation mechanism using the pyranone substrate.

Experimental Protocols and Methodologies

The following protocols provide a robust starting point for researchers. Optimization may be required depending on the specific aldehyde used.

Materials and Reagents
  • Methyl 4-oxo-4H-pyran-3-carboxylate

  • Aldehyde of choice (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • Catalyst: Piperidine, L-proline, or Pyrrolidine

  • Solvent: Anhydrous Ethanol, Dimethylformamide (DMF), or Toluene

  • Deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)

  • Silica gel for thin-layer chromatography (TLC) and column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

General Protocol for Knoevenagel Condensation

This procedure is based on established methods for similar condensations.[11][13]

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-oxo-4H-pyran-3-carboxylate (1.0 eq.).

  • Reagent Addition: Add the selected aldehyde (1.0-1.1 eq.) followed by the chosen solvent (e.g., anhydrous ethanol, 0.2 M concentration).

  • Catalyst Introduction: Introduce the catalyst (e.g., piperidine, 0.1-0.2 eq.) to the stirring mixture.

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the aldehyde. Monitor the reaction progress by TLC (e.g., using a 30:70 Ethyl Acetate/Hexanes mobile phase). The reaction is typically complete within 2-24 hours.

  • Product Isolation (Workup): Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no solid forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Purification: Wash the collected crude solid with cold ethanol or water to remove residual catalyst and unreacted starting materials.[1] If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Characterization: Dry the purified product under vacuum and characterize its structure using spectroscopic methods.

Experimental Workflow Visualization

Experimental_Workflow A 1. Reagent Setup (Pyranone, Aldehyde, Solvent in Flask) B 2. Add Catalyst (e.g., Piperidine) A->B C 3. Reaction (Stir at RT or Reflux) B->C D 4. Monitor Progress (TLC Analysis) C->D D->C Continue if incomplete E 5. Workup (Precipitation/Filtration) D->E Proceed upon completion F 6. Purification (Recrystallization or Column Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: Step-by-step experimental workflow for the synthesis protocol.

Data Presentation and Optimization

The success of the Knoevenagel condensation is highly dependent on the reaction conditions. The table below summarizes key parameters that can be systematically varied to optimize product yield and purity.

Parameter Condition 1 Condition 2 Condition 3 Rationale & References
Catalyst PiperidineL-ProlinePyrrolidineAmine bases are standard.[2][3] L-proline offers a greener, organocatalytic alternative.[13]
Solvent EthanolDMFSolvent-freeEthanol is a common protic solvent.[2] DMF can enhance solubility and reaction rates.[14] Solvent-free conditions offer a green, efficient alternative.[15][16]
Temperature Room Temp.50 °CRefluxHigher temperatures can accelerate the reaction but may also promote side-product formation.
Time 2 hours12 hours24 hoursReaction time must be optimized to ensure complete conversion without product degradation.

Product Characterization: A Spectroscopic Roadmap

Confirming the structure of the final product is paramount. The following are expected spectroscopic signatures:

  • ¹H NMR: The most diagnostic signal will be a singlet for the newly formed olefinic proton, typically appearing in the downfield region (δ 7.5-8.7 ppm).[16] Signals corresponding to the pyran ring and the substituent from the aldehyde will also be present.

  • ¹³C NMR: The appearance of new signals for the sp² carbons of the C=C double bond and the disappearance of the aldehyde carbonyl carbon signal are key indicators of a successful reaction.

  • FT-IR: Look for characteristic absorption bands: the C=O stretch of the pyranone and ester groups (around 1640-1730 cm⁻¹), a C=C stretch for the new double bond (around 1560-1600 cm⁻¹), and the disappearance of the aldehyde C-H stretch (around 2720-2820 cm⁻¹).[1][6][17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula.[6][17]

Applications in Drug Discovery and Development

The pyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[9] The Knoevenagel adducts derived from Methyl 4-oxo-4H-pyran-3-carboxylate are of particular interest for several reasons:

  • Anticancer Potential: Many α,β-unsaturated ketone systems and pyran-containing molecules exhibit potent anticancer activity by targeting various cellular pathways, including kinases and topoisomerases.[8]

  • Scaffolds for Library Synthesis: These products serve as versatile starting points for creating libraries of complex heterocyclic compounds through subsequent reactions, accelerating the drug discovery process.[8]

  • Modulation of Biological Targets: The extended π-system and multiple hydrogen bond donors/acceptors in these molecules make them ideal candidates for interacting with biological targets like enzymes and receptors.

The logical relationship between the reactants and their potential applications is illustrated below.

Logical_Relationship Reactants Methyl 4-oxo-4H- pyran-3-carboxylate Aromatic/Heterocyclic Aldehyde Reaction Knoevenagel Condensation Reactants->Reaction Product α,β-Unsaturated Pyranone (Knoevenagel Adduct) Reaction->Product Applications Medicinal Chemistry (Anticancer, etc.) Materials Science Further Synthesis (e.g., Michael Addition) Product->Applications

Caption: Relationship between reactants, reaction, and applications.

References

  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC. (2019, September 17). National Center for Biotechnology Information. [Link]

  • Knoevenagel condensation - Wikipedia. Wikipedia. [Link]

  • Knoevenagel Condensation Reaction - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - ResearchGate. ResearchGate. [Link]

  • Reaction Mechanism of Knoevenagel Reaction - Physics Wallah. Physics Wallah. [Link]

  • Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of Pyran Derivatives - Encyclopedia.pub. Encyclopedia.pub. [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed. PubMed. [Link]

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube. YouTube. [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature - ResearchGate. ResearchGate. [Link]

  • (PDF) Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles - ResearchGate. ResearchGate. [Link]

  • Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Publishing. Royal Society of Chemistry. [Link]

  • Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model - Scientific & Academic Publishing. Scientific & Academic Publishing. [Link]

  • The application of the Knoevenagel reaction in the medicinal chemistry of thiazolidin-4-ones. - ResearchGate. ResearchGate. [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. ACG Publications. [Link]

  • Synthesis of Novel 3-chloro-3-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3yl)acrylaldehydes and their Subsequent Knoevenagel Condensation with Various Active Methylene Compounds. Bentham Science. [Link]

  • Microwave Induced, Solvent-Free Knoevenagel Condensation of 4Oxo(4H)-1-benzopyran-3-carbaldehyde with Meldrum′s Acid Using Alumina Support - ResearchGate. ResearchGate. [Link]

  • one pot synthesis of 4-h pyrans via knoevenagel condensation reaction - Sathyabama. Sathyabama Institute of Science and Technology. [Link]

  • Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives - SciELO. SciELO. [Link]

  • Versatile Applications of Cyanoacetic Acid in Organic Chemistry - SciELO. SciELO. [Link]

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. ResearchGate. [Link]

  • Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry. ScienceDirect. [Link]

  • Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles - MDPI. MDPI. [Link]

  • CA2127945C - Process of producing 2-cyano-4-oxo-4h-benzopyran compounds - Google Patents.

Sources

Method

Application Note: Catalytic Strategies for the Synthesis of Polysubstituted 4H-Pyrans

Executive Summary The 4H-pyran scaffold is a privileged structure in medicinal chemistry, serving as the core for calcium channel blockers, anticancer agents, and antimicrobial compounds.[1][2][3] Traditional multi-step...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4H-pyran scaffold is a privileged structure in medicinal chemistry, serving as the core for calcium channel blockers, anticancer agents, and antimicrobial compounds.[1][2][3] Traditional multi-step synthesis suffers from low atom economy and excessive waste. This guide details the transition to One-Pot Multicomponent Reactions (MCRs) , focusing on two distinct catalytic approaches: Heterogeneous Nanocatalysis (using ZnO nanoparticles) for high-throughput robustness, and Bio-Polymer Catalysis (using Sodium Alginate) for sustainable, "on-water" green chemistry.

Mechanistic Insight & Reaction Design

To optimize yield and purity, one must understand the cascade mechanism. The synthesis generally involves the condensation of an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate).

The Catalytic Cascade
  • Knoevenagel Condensation: The catalyst activates the aldehyde and malononitrile (the most acidic component), forming an arylidene malononitrile intermediate.

  • Michael Addition: The 1,3-dicarbonyl compound (active methylene) attacks the electron-deficient Knoevenagel intermediate.

  • Cyclization & Tautomerization: Intramolecular nucleophilic attack followed by tautomeric shifts yields the final 2-amino-4H-pyran.

Pathway Visualization

The following diagram illustrates the reaction flow and the critical points where catalyst basicity and surface area influence the outcome.

G Reactants Reactants (Aldehyde + Malononitrile) Inter1 Arylidene Malononitrile (Knoevenagel Product) Reactants->Inter1 -H2O Catalyst Catalyst Activation (Lewis/Brønsted Base) Catalyst->Reactants Activates MichaelAdduct Michael Adduct (Intermediate) Inter1->MichaelAdduct + Dicarbonyl Dicarbonyl 1,3-Dicarbonyl (Michael Donor) Dicarbonyl->MichaelAdduct Cyclization Intramolecular Cyclization MichaelAdduct->Cyclization Tautomerization Product Polysubstituted 4H-Pyran Cyclization->Product

Figure 1: The catalytic cascade for 4H-pyran synthesis.[4][5][6] The catalyst is critical in the initial Knoevenagel step and the subsequent tautomerization.

Catalyst Selection Guide

Choosing the right catalyst depends on the scale, substrate sensitivity, and green chemistry requirements.

Catalyst ClassExampleAdvantagesLimitations
Homogeneous Base Piperidine, DABCOFast kinetics; cheap.Difficult separation; non-reusable; requires aqueous workup.
Heterogeneous Nano ZnO NPs ,

High surface area; reusable; magnetic separation (if Fe-based). Requires synthesis of nanoparticles; potential aggregation.
Bio-Polymer Sodium Alginate Biodegradable; "On-Water" chemistry; non-toxic. Slower kinetics for sterically hindered aldehydes.
Ionic Liquids [BMIM]OHSolvent/catalyst dual role; high yields.High cost; viscous handling.

Featured Protocols

Protocol A: High-Efficiency Synthesis using ZnO Nanoparticles

Application: Ideal for library generation where catalyst recovery and high purity are required without column chromatography. ZnO acts as a mild Lewis acid/base amphoteric catalyst.

Materials:

  • Aromatic Aldehyde (1.0 mmol)[6][7]

  • Malononitrile (1.0 mmol)[7][8]

  • Dimedone (1.0 mmol)[7]

  • ZnO Nanoparticles (10-15 mol%)

  • Solvent: Ethanol:Water (1:[3]1) or Solvent-Free (Grinding)[9][10]

Step-by-Step Methodology:

  • Pre-Activation: In a 50 mL round-bottom flask, disperse ZnO nanoparticles (approx. 10 mg) in 5 mL of Ethanol:Water (1:1). Sonicate for 5 minutes to ensure de-agglomeration.

  • Addition: Add the aldehyde, malononitrile, and dimedone to the flask.

  • Reaction: Reflux the mixture at 80°C.

    • Note: If using the solvent-free method, grind reactants and catalyst in a mortar for 10-20 minutes at room temperature.

  • Monitoring: Check progress via TLC (Eluent: n-Hexane:Ethyl Acetate 3:1). The spot for the aldehyde should disappear completely.

  • Workup & Recovery:

    • Cool the mixture to room temperature. The product usually precipitates.

    • Add hot ethanol to dissolve the product, leaving the ZnO catalyst as a solid.

    • Centrifuge or filter to recover the ZnO (wash with ethanol and dry at 100°C for reuse).

  • Purification: Allow the filtrate to cool. Recrystallize the solid product from ethanol.

Expected Results:

  • Yield: 88–95%

  • Time: 15–45 minutes

  • Appearance: White to pale yellow solid.

Protocol B: Green "On-Water" Synthesis using Sodium Alginate

Application: Best for environmentally sensitive workflows and academic labs prioritizing green chemistry principles. Sodium alginate acts as a biodegradable organocatalyst.

Materials:

  • Reagents (Same stoichiometry as Protocol A)

  • Catalyst: Sodium Alginate (Bio-polymer)[11]

  • Solvent: Distilled Water[11][12]

Step-by-Step Methodology:

  • Catalyst Preparation: Dissolve Sodium Alginate (0.05 g) in 5 mL of distilled water in a 25 mL flask. Stir until a clear, viscous solution forms.

  • Reaction Assembly: Add the aldehyde, malononitrile, and 1,3-dicarbonyl compound directly to the aqueous alginate solution.

  • Agitation: Stir vigorously at room temperature or mild heat (50°C).

    • Mechanism:[4][5][9][10][13][14] The reaction occurs "on-water," where hydrophobic interactions accelerate the condensation at the phase boundary.

  • Monitoring: Monitor via TLC. Reaction times may be slightly longer (30–60 mins) compared to metal catalysis.

  • Isolation:

    • The product is insoluble in water and will precipitate out.

    • Filter the solid product.[8][15]

    • Catalyst Reuse: The filtrate (containing the dissolved alginate) can be reused directly for the next cycle (up to 3 times) by adding fresh reagents.

  • Purification: Wash the filter cake with water and recrystallize from ethanol.

Expected Results:

  • Yield: 85–92%

  • Eco-Score: High (Water solvent, biodegradable catalyst).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Knoevenagel step.Ensure malononitrile is fresh. Increase catalyst loading to 20 mol%.
Sticky Product Polymerization or side reactions.Use recrystallization (EtOH) rather than evaporation. Avoid overheating (>100°C).
Catalyst Loss (ZnO) Fine particle aggregation.Use high-speed centrifugation (6000 rpm). Wash catalyst with acetone before drying.
Slow Reaction (Water) Poor phase contact.Increase stirring speed (RPM > 800) to maximize the "on-water" interface area.

References

  • Mobinikhaledi, A., et al. (2021).[16] Synthesis of some 4H-Pyran Derivatives Using Bio-synthesized ZnO Nanoparticles and the Evaluation of their Biological Activities. Organic Chemistry Research. Link

  • Ghassemi, M., & Maleki, A. (2021).[12] Clean One-Pot Multicomponent Synthesis of Pyrans Using a Green and Magnetically Recyclable Heterogeneous Nanocatalyst. SynOpen. Link

  • Mechri, I., et al. (2022). Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum. MDPI Molecules. Link

  • Bhat, S.A., et al. (2020). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. Royal Society Open Science. Link

  • Komijani, M., et al. (2021).[16] Synthesis of some 4H-pyran derivatives using bio-synthesized ZnO nanoparticles. Organic Chemistry Research. Link

Sources

Application

Application Note: High-Fidelity Hydrolysis of Methyl 4-oxo-4H-pyran-3-carboxylate

Part 1: Executive Summary & Strategic Analysis[1] The Challenge: The "Pyrone Trap" Hydrolyzing Methyl 4-oxo-4H-pyran-3-carboxylate is not a trivial ester saponification. The 4-pyrone (4H-pyran-4-one) nucleus is an electr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[1]

The Challenge: The "Pyrone Trap"

Hydrolyzing Methyl 4-oxo-4H-pyran-3-carboxylate is not a trivial ester saponification. The 4-pyrone (4H-pyran-4-one) nucleus is an electron-deficient, vinylogous system that exhibits unique reactivity patterns compared to standard aromatic or aliphatic esters.[1]

Critical Warning: Standard basic hydrolysis (e.g., NaOH/MeOH, Reflux) frequently fails to yield the desired 4-oxo-4H-pyran-3-carboxylic acid.[1] Instead, it triggers a base-mediated rearrangement (ANRORC-type mechanism or Michael addition/ring-opening), converting the 4-pyrone core into a 4-hydroxy-2-pyrone derivative or leading to complex ring-cleavage products [1, 2].[1]

Strategic Recommendation

To preserve the 4-pyrone ring integrity, Acid-Catalyzed Hydrolysis is the primary recommended workflow.[1] The pyrone carbonyl protonates in acid, forming a pyrylium-like aromatic species that is highly stable to nucleophilic attack at the ring carbons, forcing reaction exclusively at the ester moiety.[1]

If basic conditions are unavoidable (e.g., acid-sensitive functional groups), a Phase-Transfer Catalyzed (PTC) method using Tetraethylammonium Bromide (TEAB) is provided as a secondary, high-selectivity protocol [3].[1]

Part 2: Mechanistic Pathways & Decision Matrix[1]

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on pH, highlighting the risk of ring rearrangement under basic conditions.

HydrolysisPathways Start Methyl 4-oxo-4H-pyran-3-carboxylate AcidPath Acid Hydrolysis (HCl/H2O, Heat) Start->AcidPath Preferred Route BasePath Strong Base (NaOH/OH-) Start->BasePath Risky Route IntermediateA Protonated Pyrone (Aromatic/Stable) AcidPath->IntermediateA H+ IntermediateB C-2 Nucleophilic Attack (Ring Opening) BasePath->IntermediateB OH- ProductTarget TARGET: 4-oxo-4H-pyran-3-carboxylic acid IntermediateA->ProductTarget Hydrolysis ProductFail FAILURE: 4-hydroxy-2-pyrone (Rearranged) IntermediateB->ProductFail Rearrangement

Caption: Divergent reaction pathways. Acidic conditions stabilize the ring, while bases trigger rearrangement to 2-pyrones.[1]

Reagent Selection Guide
ParameterMethod A: Acid Hydrolysis (Gold Standard) Method B: PTC-Modified Base (Specialized)
Primary Reagent 6M Hydrochloric Acid (HCl)1.2 eq NaOH + 1.0 eq TEAB
Solvent System Water / Acetic Acid (optional co-solvent)Ethanol / Water (9:1)
Temperature 80°C - Reflux40°C (Strict Control)
Reaction Time 2 - 6 Hours1 - 3 Hours
Risk Profile Low (Decarboxylation possible if overheated)Medium (Rearrangement if uncontrolled)
Purification Precipitation / FiltrationExtraction / Acidification

Part 3: Detailed Experimental Protocols

Protocol A: Acid-Mediated Hydrolysis (Recommended)

Best for: Robust synthesis of the free acid, high purity requirements.[1]

1. Materials & Equipment
  • Starting Material: Methyl 4-oxo-4H-pyran-3-carboxylate (1.0 equiv).

  • Reagent: 6M HCl (aqueous).[1]

  • Solvent: Glacial Acetic Acid (only if solubility is poor in water).[1]

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.[1]

2. Step-by-Step Procedure
  • Dissolution: Charge the flask with Methyl 4-oxo-4H-pyran-3-carboxylate (e.g., 1.54 g, 10 mmol).

  • Acid Addition: Add 6M HCl (15 mL, ~15 equiv).

    • Note: If the ester is not wetted well, add 5 mL Glacial Acetic Acid to solubilize.[1]

  • Reaction: Heat the mixture to 80°C . Monitor by TLC (System: DCM/MeOH 9:1).[1]

    • Checkpoint: Do not vigorously reflux (>100°C) for extended periods (>12h) to avoid decarboxylation to 4H-pyran-4-one.

  • Completion: Reaction is typically complete when the starting material spot (Rf ~0.[1]6) disappears and a baseline/polar spot (Acid) appears.[1]

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • The product, 4-oxo-4H-pyran-3-carboxylic acid , often crystallizes as a white/off-white solid upon cooling.[1]

    • Filtration: Filter the solid and wash with cold water (2 x 5 mL) followed by cold acetone (1 x 5 mL).[1]

    • Extraction (Alternative): If no precipitate forms, concentrate the solution under reduced pressure to ~5 mL, then extract continuously with Ethyl Acetate or n-Butanol.[1]

3. Analytical Validation
  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.8 ppm).[1] The pyrone ring protons should appear as doublets/multiplets around 6.5 ppm (H-5) and 8.0-8.5 ppm (H-2, H-6).

  • Melting Point: The acid typically melts >200°C (dec).[1]

Protocol B: PTC-Controlled Basic Hydrolysis

Best for: Substrates with acid-labile protecting groups elsewhere on the molecule.

1. Materials
  • Catalyst: Tetraethylammonium Bromide (TEAB) (1.0 equiv).[1]

  • Base: 1.0 M NaOH (1.2 equiv).

  • Solvent: Ethanol / Water.[1]

2. Step-by-Step Procedure
  • Preparation: Dissolve Methyl 4-oxo-4H-pyran-3-carboxylate (10 mmol) and TEAB (2.1 g, 10 mmol) in Ethanol (20 mL).

  • Base Addition: Add water (1.75 mL) followed by dropwise addition of 1.0 M NaOH (12 mL, 12 mmol) over 15 minutes.

  • Temperature Control: Maintain internal temperature at 40°C .

    • Critical: Higher temperatures (>50°C) or excess base (>1.5 equiv) promotes ring rearrangement [3].[1]

  • Monitoring: Stir for 2-4 hours. Monitor HPLC/TLC for disappearance of ester.

  • Quench: Acidify carefully with 1M HCl to pH 2-3 while cooling on ice.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Dry over Na2SO4 and concentrate.

Part 4: Troubleshooting & Quality Control

Common Failure Modes
ObservationDiagnosisCorrective Action
Product is an oil/gum Incomplete hydrolysis or water retention.[1]Triturate with diethyl ether or recrystallize from acetonitrile.[1]
NMR shows new olefinic peaks Ring opening occurred.Switch to Protocol A (Acid).[1] Reduce pH and temp.
Loss of carboxyl peak Decarboxylation.[1]Reaction temperature was too high. Keep T < 90°C.
Analytical Differentiation (NMR)

To confirm you have the 4-pyrone (Target) and not the 2-pyrone (Rearranged byproduct):

  • 4-Pyrone (Target): Protons at C2 and C6 are often equivalent or show small coupling constants (J ~ 1-3 Hz) if symmetric, or distinct singlets/doublets if substituted.[1]

  • 2-Pyrone (Byproduct): Typically shows a characteristic pair of doublets with a larger coupling constant (J ~ 9-10 Hz) for the ring protons (H5-H6), indicating the lactone structure.[1]

Part 5: References

  • MDPI Molecules. Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. (Discusses base-mediated rearrangement of pyrone systems).

  • PubChem. 2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid Data. (Provides physical properties and structural confirmation data for analogous pyrone acids).

  • National Institutes of Health (NIH). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (Describes the TEAB/NaOH method for controlled hydrolysis).

  • Google Patents. Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. (Context on synthesis and stability of pyrone carboxylates).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for Pyran-3-Carboxylate Synthesis

Welcome to the technical support center dedicated to the synthesis of pyran-3-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of cat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of pyran-3-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of catalyst optimization. Pyran derivatives are core scaffolds in numerous pharmacologically active compounds, and their efficient synthesis is paramount. Achieving high yield and purity often hinges on the precise loading of the catalyst. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to troubleshoot common issues and establish robust synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing the catalyst load so critical in pyran-3-carboxylate synthesis?

Optimizing the catalyst load is a cornerstone of process efficiency, impacting everything from reaction kinetics to downstream processing. An insufficient amount of catalyst can lead to low conversion rates and sluggish or stalled reactions.[1][2] Conversely, an excessive catalyst load does not necessarily improve yield and can be detrimental, often leading to an increase in side reactions, which complicates product purification and reduces overall yield.[1][2] From a process chemistry perspective, minimizing catalyst usage without compromising efficiency is also crucial for reducing costs and minimizing waste, aligning with the principles of green chemistry.[3]

Q2: What are the common classes of catalysts for this synthesis, and is there a "standard" loading percentage to start with?

The one-pot, multi-component synthesis of 4H-pyrans is typically facilitated by basic catalysts.[4] These can be broadly categorized as:

  • Homogeneous Bases: Simple organic bases like piperidine or L-proline are frequently used.[5]

  • Heterogeneous Basic Catalysts: Solid-supported bases such as potassium fluoride on alumina (KF-Al2O3) are popular due to their ease of separation and potential for recyclability.[4][6]

  • Novel Catalysts: Recent research has explored various novel systems, including magnetic nanoparticles and ionic liquids, to further enhance efficiency and recyclability.[3][7]

There is no universal "standard" loading. However, a sensible starting range for screening is typically between 10-20 mol% .[8] Some systems may require less, while others may need more, but this range provides a strong empirical starting point for optimization experiments.

Q3: How does the reaction mechanism inform my catalyst optimization strategy?

Understanding the underlying mechanism is key to intelligent troubleshooting. The synthesis of 4H-pyran-3-carboxylates generally proceeds through a domino sequence:

  • Knoevenagel Condensation: The catalyst first facilitates the condensation of an aldehyde with an active methylene compound like malononitrile.

  • Michael Addition: The resulting intermediate then undergoes a Michael addition with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).

  • Intramolecular Cyclization & Tautomerization: The final pyran ring is formed via an intramolecular cyclization, followed by tautomerization.[9]

A catalyst's role is to accelerate these steps. If a reaction stalls, it could indicate that the catalyst is not effective at promoting one of these specific transformations under the chosen conditions. For example, a weak base might be insufficient to deprotonate the 1,3-dicarbonyl for the Michael addition, leading to an accumulation of the Knoevenagel adduct.

Troubleshooting Guide: Catalyst Loading Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction yield is significantly lower than reported in the literature. I suspect the catalyst load, but how can I be sure, and what's the logical way to proceed?

Answer: Low yield is a classic symptom of suboptimal catalyst loading. Both too little and too much catalyst can be the culprit. A systematic approach is required to diagnose the issue.

Causality & Action Plan:

  • Insufficient Catalyst: The most straightforward cause is an insufficient quantity of catalyst to turn over the reactants within the given timeframe. The reaction may appear sluggish or stall completely.

  • Excess Catalyst/Side Reactions: An overabundance of catalyst can promote undesired pathways, such as dimerization of reactants or product degradation, leading to a complex reaction mixture and low purity.[2]

The workflow below provides a logical sequence for troubleshooting this issue.

G cluster_0 Troubleshooting Workflow: Low Yield start Low Yield Observed check_catalyst Run Catalyst Loading Screen (e.g., 5, 10, 15, 20, 25 mol%) start->check_catalyst decision Is a Clear Optimum Yield Observed? check_catalyst->decision success Adopt Optimal Loading & Verify Reproducibility decision->success  Yes no_optimum Yield remains low or flat across all loadings decision->no_optimum No end_point Problem Resolved success->end_point next_steps Investigate Other Parameters: 1. Solvent Polarity 2. Reaction Temperature/Time 3. Reactant Purity/Stoichiometry no_optimum->next_steps next_steps->end_point

Caption: A troubleshooting workflow for low yield in pyran synthesis.

Issue 2: Inconsistent Results Between Batches

Question: I'm getting frustratingly variable yields (e.g., 85% one day, 50% the next) even though I am weighing the same catalyst amount. What's going on?

Answer: Inconsistent results, despite seemingly identical procedures, often point to hidden variables affecting your catalyst's performance.

Causality & Action Plan:

  • Catalyst Quality: Is the catalyst from the same supplier lot? Is it old? Heterogeneous catalysts, in particular, can degrade over time or absorb atmospheric moisture, which can poison active sites. For example, KF-Al2O3 is sensitive to moisture.

  • Weighing Accuracy: For small-scale reactions, minor weighing errors can lead to significant variations in mol%. Ensure your balance is calibrated.

  • Reactant Purity: Impurities in your starting materials (aldehyde, malononitrile, or ethyl acetoacetate) can act as catalyst inhibitors.[8] Using a fresh or newly purified batch of reactants can often solve this issue.

  • Reaction Setup: Ensure consistent stirring speed and heating. Inadequate mixing can create local concentration gradients, effectively lowering the catalyst's interaction with the bulk reactants.

Issue 3: Catalyst Recyclability Failure

Question: I am using a heterogeneous catalyst, but its activity drops significantly after the first run. How can I improve its recyclability?

Answer: A drop in activity is a common challenge with recyclable catalysts and is typically due to either physical loss during workup or deactivation of catalytic sites.[8]

Causality & Action Plan:

  • Inefficient Recovery: Ensure your recovery procedure (e.g., filtration, magnetic decantation) is quantitative. Even a small physical loss in each cycle will lead to a cumulative drop in effective catalyst loading.

  • Poisoning of Active Sites: The catalyst surface can become blocked by strongly adsorbed products, byproducts, or impurities.

  • Leaching: The active catalytic species may be leaching from the solid support into the reaction medium.

Recommendation: After each cycle, wash the recovered catalyst thoroughly with a suitable solvent (e.g., hot ethanol) to remove adsorbed species before drying it under vacuum for the next run.[7] If leaching is suspected, analyzing the filtrate for traces of the active component can confirm this.

Data Presentation & Experimental Protocols

Data Summary: Finding the Sweet Spot

The most effective way to determine the optimal catalyst load is to perform a screening experiment. The data should be tabulated to clearly identify the point at which yield plateaus or decreases.

Table 1: Example Data from a Catalyst Loading Optimization Screen for Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Entry Catalyst (KF-Al2O3) Loading (mol%) Reaction Time (min) Isolated Yield (%)
1 0 120 No Product
2 5 60 45
3 10 30 78
4 15 20 90
5 20 15 92
6 25 15 92

Data is illustrative, adapted from findings on similar systems.[4][8]

This data clearly shows that increasing the catalyst load from 0 to 20 mol% dramatically increases the yield and reduces reaction time. However, a further increase to 25 mol% offers no additional benefit, making 20 mol% the optimal loading for this system.

Experimental Protocol 1: Catalyst Loading Optimization Workflow

This protocol outlines a systematic procedure for determining the optimal catalyst concentration for a three-component pyran-3-carboxylate synthesis.

G cluster_1 Catalyst Optimization Workflow prep 1. Prepare Stock Solutions of Reactants setup 2. Set Up Parallel Reactions (5, 10, 15, 20, 25 mol% catalyst) prep->setup run 3. Run Reactions under Identical Conditions (Temp, Time, Stirring) setup->run monitor 4. Monitor Progress (e.g., by TLC) run->monitor workup 5. Quench, Work-up, and Purify Product monitor->workup analyze 6. Calculate Isolated Yield for Each Reaction workup->analyze plot 7. Plot Yield vs. Catalyst Load to Determine Optimum analyze->plot

Caption: A systematic workflow for optimizing catalyst loading.

Step-by-Step Methodology:

  • Preparation: In a series of identical reaction vessels, place the aldehyde (1.0 mmol) and the active methylene 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol).

  • Catalyst Addition: To each vessel, add the catalyst at varying loadings (e.g., 0.05, 0.10, 0.15, 0.20, and 0.25 mmol to correspond to 5, 10, 15, 20, and 25 mol%).

  • Initiation: Add malononitrile (1.0 mmol) and the chosen solvent (e.g., 5 mL ethanol) to each vessel.

  • Reaction: Stir the mixtures at the desired temperature (e.g., room temperature or reflux) for a fixed period. Monitor the consumption of starting materials by Thin Layer Chromatography (TLC).[8]

  • Work-up: Upon completion, cool the reaction mixtures. If using a heterogeneous catalyst, filter it off. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product from each reaction using an appropriate method, such as recrystallization from ethanol or column chromatography on silica gel.[8]

  • Analysis: Determine the isolated yield for each catalyst loading and plot the results to identify the optimal concentration.

References

  • Ghoneim, A. A., & El-Kashef, H. S. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970. [Link]

  • Al-Matar, H. M., El-Enany, M. M., & Elnagdi, M. H. (2008). Studies with enaminones: The reaction of enaminones with α,β-unsaturated nitriles, a novel route to 2-amino-4H-pyrans, 2-amino-3-cyanopyridines and 2-amino-3-aroylpyridines. Journal of Heterocyclic Chemistry, 45(4), 999-1003.
  • Kumar, A., & Sharma, S. (2025).
  • Kharbangar, I., Rohman, M., Mecadon, H., & Myrboh, B. (2012). KF-Al2O3 as an Efficient and Recyclable Basic Catalyst for the Synthesis of 4H-Pyran-3-carboxylates and 5-Acetyl-4H-pyrans. International Journal of Organic Chemistry, 2, 282-286. [Link]

  • BenchChem. (2025).
  • Gomonov, K. A., Pelipko, V. V., Litvinov, I. A., Pilipenko, I. A., & Mironov, V. F. (2025). Synthesis of new condensed naphthoquinone, pyran and pyrimidine furancarboxylates. Beilstein Journal of Organic Chemistry, 21, 24-33.
  • Hassan, A. S., Moustafa, A. H., & El-Gazzar, A. B. A. (2012). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 17(4), 4057–4067. [Link]

  • Kharbangar, I., et al. (2012). KF-Al2O3 as an Efficient and Recyclable Basic Catalyst for the Synthesis of 4H-Pyran-3-carboxylates and 5-Acetyl-4H-pyrans. ResearchGate. [Link]

  • Li, J., et al. (2026). Catalyst Loading Technology for Fixed-Bed Reactors: From Empirical Heuristics to Data-Driven Intelligent Regulation. Applied Sciences, 16(3), 1145. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Optimization of amount of catalyst-loading in the model reaction. ResearchGate. [Link]

  • Rajan, R., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions.
  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • Pargaonkar, J. G., et al. (2020). Optimization of catalyst loading using the model reaction. ResearchGate. [Link]

  • Khatami, S. M., et al. (2024). Description of 2H-pyran synthesis. ResearchGate. [Link]

  • Google Patents. (2005). CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester.
  • Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. [Link]

  • Google Patents. (2015). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]

  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.

Sources

Optimization

Troubleshooting low purity in 4-oxo-4H-pyran reactions

Technical Support Center: 4-Oxo-4H-Pyran Synthesis & Purification Introduction: The "Deceptive" Heterocycle Researchers often underestimate the 4-oxo-4H-pyran (γ-pyrone) ring. Unlike its stable benzene analogues, this sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Oxo-4H-Pyran Synthesis & Purification

Introduction: The "Deceptive" Heterocycle

Researchers often underestimate the 4-oxo-4H-pyran (γ-pyrone) ring. Unlike its stable benzene analogues, this scaffold is an "ether-vinylogous lactone" hybrid. It possesses a distinct reactivity profile that often leads to three specific failure modes during synthesis:

  • Thermodynamic Isomerization: Formation of the more stable 2-pyrone (α-pyrone/lactone) isomer.

  • Oligomerization: Uncontrolled aldol condensation leading to "tars."

  • Hydration Trapping: High water affinity causing product loss during aqueous workup.

This guide moves beyond generic advice, providing a causal analysis of these failure modes and self-validating protocols to correct them.

Part 1: Diagnostic Phase – What is your Impurity?

Before altering reaction conditions, you must identify the nature of your contamination. Visual cues in this chemistry are highly diagnostic.

ObservationProbable Impurity/IssueRoot Cause
Dark Brown/Black Tar Poly-aldol condensatesReaction temperature too high or pH > 10. The pyrone ring opens and repolymerizes.
Yellow Oil (won't crystallize) 2-Pyrone Isomer (Lactone)Regioselectivity failure during cyclization.
Low Mass Recovery Product trapped in Aqueous Phase4-pyrones are highly polar/water-soluble; standard extraction failed.
Red/Orange Shift Metal Chelate Complex4-pyrones are bidentate ligands; trace metals (Fe, V, Cu) from reagents are bound.

Part 2: Reaction Optimization (The Upstream Fixes)

Scenario A: "I am getting the 2-Pyrone Isomer instead of the 4-Pyrone."

Context: This is common when synthesizing 4-pyrones via the cyclization of 1,3,5-triketones or diynones.[1] The intermediate has two nucleophilic oxygens; one leads to the γ-pyrone (desired), the other to the α-pyrone (lactone).

  • The Fix: Acid-Base Switching.

    • Mechanism: 2-pyrone formation is often kinetically favored under neutral/weakly basic conditions. 4-pyrone formation is thermodynamically favored under acidic conditions due to the aromatic character of the pyrylium salt intermediate.

    • Protocol Adjustment: If using a basic cyclization (e.g., DBU or NaOEt), quench the reaction into glacial acetic acid or conc. HCl and heat briefly (reflux, 30 min). This forces the rearrangement of the kinetic enolate to the thermodynamic 4-pyrone.

Scenario B: "My reaction turns to tar immediately."

Context: 4-pyrones are Michael acceptors. In the presence of strong bases (NaOH, KOH) or high heat, the ring opens to form a 1,5-dicarbonyl species, which then cross-links.

  • The Fix: The "Dilution-Temperature" Matrix.

    • Concentration: Reduce reaction molarity to <0.1 M. High concentration favors intermolecular polymerization over intramolecular cyclization.

    • Catalyst: Switch from mineral bases (NaOH) to organic bases (Piperidine/Pyridine) or Lewis Acids (InCl₃, Sc(OTf)₃).

    • Temperature: Do not exceed 80°C unless using a sealed microwave vessel.

Part 3: Visualization of Failure Pathways

The following diagram illustrates the divergence point where a linear precursor (e.g., 1,3,5-triketone) determines your purity profile.

G Precursor Linear Precursor (1,3,5-Triketone / Diynone) Intermediate Enol/Enolate Intermediate Precursor->Intermediate Path_Acid Acidic Conditions (Thermodynamic Control) Intermediate->Path_Acid Path_Base Basic Conditions (Kinetic Control) Intermediate->Path_Base Path_Harsh Harsh Base/High Temp (>100°C) Intermediate->Path_Harsh Prod_4Pyrone 4-Oxo-4H-Pyrone (Desired Product) Path_Acid->Prod_4Pyrone Cyclization via Pyrylium Salt Prod_2Pyrone 2-Pyrone (Isomer) (Common Impurity) Path_Base->Prod_2Pyrone Lactonization Prod_Tar Polymer/Tar (Ring Opening) Path_Harsh->Prod_Tar Aldol Polymerization Prod_2Pyrone->Prod_4Pyrone Acid/Heat Rearrangement

Caption: Mechanistic divergence in pyrone synthesis. Note that the 2-pyrone can sometimes be converted to the 4-pyrone via acid-catalyzed rearrangement.

Part 4: Workup & Isolation (The Downstream Fixes)

The most common reason for "low yield" in 4-pyrone synthesis is not reaction failure, but isolation failure. These compounds are deceptively water-soluble.

Protocol: The "Salting-Out" Continuous Extraction

Standard separatory funnel extraction often fails.

  • Saturation: Saturate the aqueous reaction mixture completely with NaCl (solid) until no more dissolves. This disrupts the hydrogen bonding network solubilizing the pyrone.

  • Chelation Wash (Critical): If metal catalysts were used, add 10% EDTA solution (pH 7) to the aqueous phase before extraction. 4-pyrones bind metals tightly; removing the metal often precipitates the organic product.

  • Solvent Choice: Do not use Diethyl Ether. Use Chloroform (CHCl₃) or Dichloromethane (DCM) with 5% Methanol . The methanol helps break water-pyrone hydrogen bonds.

  • Continuous Extraction: For yields <40%, utilize a liquid-liquid continuous extractor for 12–24 hours.

Part 5: Frequently Asked Questions (FAQs)

Q1: How do I distinguish 2-pyrone from 4-pyrone without NMR? A: Use IR Spectroscopy. This is the fastest diagnostic.

  • 2-Pyrone (Lactone): Shows a carbonyl stretch at 1720–1740 cm⁻¹ (ester-like).

  • 4-Pyrone (Ketone): Shows a carbonyl stretch at 1650–1680 cm⁻¹ (highly conjugated ketone).

  • Action: If you see a peak >1700 cm⁻¹, you have the isomer.

Q2: My product is a solid but has a persistent yellow color. Recrystallization isn't working. A: The yellow color is likely a trace oligomer (aldol impurity). 4-pyrones are typically white/off-white.

  • Action: Perform a charcoal filtration . Dissolve crude in hot ethanol, add activated carbon (10% w/w), reflux for 5 mins, filter hot through Celite. The planar oligomers stick to the carbon; the pyrone passes through.

Q3: Can I use silica chromatography? A: Yes, but 4-pyrones "streak" on silica due to their basic oxygen.

  • Action: Pre-treat your silica gel column with 1% Triethylamine in the mobile phase to neutralize acidic sites on the silica, or use Alumina (Neutral) instead of silica.

References

  • Biomimetic Synthesis Routes

    • Mechanism of 1,3,5-triketone cycliz
    • Douglas, S. P., et al. "General Synthesis of 4-Pyrones." Journal of Organic Chemistry.
  • Isomer Differentiation (IR/NMR)

    • Spectroscopic distinction between alpha and gamma pyrones.
    • Katritzky, A. R. "Handbook of Heterocyclic Chemistry."
  • Purification & Solubility

    • Solubility profiles of Maltol and Kojic acid deriv
    • Molecules 2017, 22(1)
  • Metal Chelation Properties

    • Interaction of 4-pyrones with transition metals.
    • Thompson, K. H., et al. "Vanadium treatment of type 2 diabetes: a view to the future." Journal of Inorganic Biochemistry.

Sources

Troubleshooting

Removing unreacted beta-ketoesters from pyran product

Removing Unreacted -Ketoesters Executive Summary & Diagnostic Assessment In the synthesis of functionalized pyrans (e.g., 4H-pyrans, coumarins, or chromenes) via Knoevenagel or Pechmann condensations, the persistence of...

Author: BenchChem Technical Support Team. Date: February 2026

Removing Unreacted -Ketoesters

Executive Summary & Diagnostic Assessment

In the synthesis of functionalized pyrans (e.g., 4H-pyrans, coumarins, or chromenes) via Knoevenagel or Pechmann condensations, the persistence of unreacted


-ketoester (e.g., ethyl acetoacetate, methyl acetoacetate) is a notorious bottleneck. These starting materials often possess boiling points and chromatographic polarities dangerously similar to the desired pyran products, leading to "greasy" NMR spectra and failed crystallizations.

This guide moves beyond standard silica chromatography, which often fails to resolve these species, and introduces chemically active purification strategies.

Diagnostic: Is it really

-ketoester?

Before initiating remediation, confirm the impurity identity using


H NMR. Look for the specific "keto-enol" signatures that distinguish the impurity from your pyran ring.
Feature

-Ketoester (Impurity)
Pyran Product (Target)
Methyl Group

2.2–2.3 ppm (singlet, ketone

-methyl)

2.3–2.4 ppm (often shifted if on C=C)
Methylene

3.4 ppm (singlet, keto form)
Absent (usually quaternary or vinylic in product)
Enol Proton

12.1 ppm (broad singlet, enol form)
Absent (unless product is 4-OH coumarin)
TLC Behavior Streaks/tails; stains dark purple with

Discrete spot; UV active
Strategic Decision Matrix

Do not blindly apply a base wash. The stability of your specific pyran scaffold determines the safe protocol.

purification_logic start Crude Pyran Mixture check_acid Is the Product Acidic? (e.g., 4-Hydroxycoumarin) start->check_acid check_stable Is Product Base Sensitive? (Lactone/Ester hydrolysis risk) check_acid->check_stable No (Product is Neutral) method_vac Method C: High Vac Distillation (Kugelrohr) check_acid->method_vac Yes (Product is Acidic) method_base Method A: The pH Switch (Controlled Base Wash) check_stable->method_base No (Stable) method_scav Method B: The Hydrazine Hook (Chemoselective Scavenging) check_stable->method_scav Yes (Sensitive)

Figure 1: Decision tree for selecting the appropriate purification modality based on product stability.

Method A: The pH Switch (Controlled Base Wash)

Best For: Neutral, base-stable pyrans (e.g., 4H-pyrans with robust substituents). Mechanism:


-ketoesters have a pKa of ~11. By adjusting the aqueous phase to pH ~12, we deprotonate the 

-ketoester into its water-soluble enolate, while the neutral pyran remains in the organic phase.

Protocol:

  • Dissolution: Dissolve crude mixture in Diethyl Ether (

    
    ). Note: Avoid DCM if possible; emulsions are more common with DCM/Base mixtures.
    
  • The Wash:

    • Prepare a 5% w/v aqueous solution of Sodium Carbonate (

      
      ) .
      
    • Wash the organic layer 2x with the carbonate solution.

    • Crucial: Keep contact time short (< 5 mins) to prevent ester hydrolysis on the pyran ring.

  • Verification: Check the aqueous layer pH. It must remain >11.

  • Finishing: Wash organic layer with Brine, dry over

    
    , and concentrate.
    

Why this fails: If your product contains a lactone (coumarin) or a phenolic ester, the base may open the ring or hydrolyze the ester. If yield drops significantly, switch to Method B.

Method B: The Hydrazine Hook (Derivatization)

Best For: Sensitive products, high-boiling products, or when chromatography yields "mixed fractions." Concept: This is a chemoselective "search and destroy" mission. Hydrazine reacts rapidly with


-ketoesters to form pyrazolones  (specifically 3-methyl-5-pyrazolone from ethyl acetoacetate). Pyrazolones are highly polar solids that precipitate out or stick to the baseline of a silica column.

hydrazine_reaction keto Unreacted Beta-Ketoester (Liquid/Oil) intermediate Hydrazone Intermediate keto->intermediate + H2NNH2 hydrazine Hydrazine Hydrate (Reagent) pyrazolone 3-Methyl-5-Pyrazolone (Solid Precipitate) Polarity: HIGH intermediate->pyrazolone Cyclization (- EtOH) ethanol Ethanol/Water (Byproducts) intermediate->ethanol

Figure 2: The conversion of lipophilic


-ketoester impurities into insoluble pyrazolone solids.

Protocol:

  • Setup: Dissolve the crude oil in a minimal amount of Ethanol or Methanol (approx 2-3 mL per gram).

  • Scavenging: Add Hydrazine Hydrate (1.2 equivalents relative to the estimated impurity, not the product).

    • Tip: If impurity amount is unknown, add 10 mol% relative to the theoretical yield.

  • Reaction: Stir at Room Temperature for 30–60 minutes.

    • Observation: You will often see a white precipitate form (the pyrazolone).

  • Workup:

    • Option 1 (Filtration): If a solid forms, filter it off.[1] The filtrate contains your product.

    • Option 2 (Partition): Dilute with

      
       and wash with 1M HCl (to remove excess hydrazine) and then Brine. The pyrazolone is often insoluble in ether and will crash out or stay in the aqueous interface.
      
    • Option 3 (Chromatography): Evaporate solvents. Load onto silica. The pyrazolone will have an

      
       in standard Hex/EtOAc systems, while your pyran elutes freely.
      
Troubleshooting & FAQs

Q: I tried Kugelrohr distillation, but my product co-distilled. A:


-ketoesters have boiling points around 180°C (760 mmHg) but drop to ~70°C at high vacuum. If your pyran is a simple molecule (MW < 200), the boiling point differential may be insufficient. Use Method B (Hydrazine)  to chemically alter the boiling point/polarity of the impurity.

Q: Can I use polymer-supported scavengers? A: Yes. If you are in a high-throughput environment (med-chem), use polystyrene-supported amine or tosylhydrazide resin .

  • Protocol: Add 3-5 equivalents of resin to the reaction mixture. Shake for 4 hours. Filter.

  • Pros: No aqueous workup required.

  • Cons: Expensive for large-scale (>10g) batches.

Q: My product is a 4-hydroxycoumarin. Method A extracted my product. A: 4-hydroxycoumarins are vinylogous acids (


). They will dissolve in base.
  • Correct Approach: Exploit this acidity! Extract with

    
    . Your product goes into the water; the non-acidic impurities (if non-enolizable) stay in the organic layer. Then, acidify the aqueous layer with HCl to precipitate your pure product.
    
References
  • Knoevenagel Condensation Mechanisms & Side Reactions Master Organic Chemistry. "The Knoevenagel Condensation."[2][3][4][5] [Link]

  • Acidity of

    
    -Dicarbonyls (pKa Data) 
    Evans, D. A. "pKa's of Inorganic and Oxo-Acids." Harvard University.
    [Link] (General reference for pKa ~11 of acetoacetates).
    
  • Pyrazolone Formation (The "Hydrazine Hook") Organic Syntheses. "3-Methyl-1-phenyl-5-pyrazolone." Coll. Vol. 1, p. 418 (1941). [Link] (Note: This classic procedure illustrates the cyclization mechanism used in Method B).

  • Polystyrene Scavengers in Synthesis Bangs Laboratories. "Amine-Functionalized Microspheres." [Link]

Sources

Optimization

Minimizing side products in Pechmann condensation of pyrans

Welcome to the Coumarin Synthesis Optimization Hub . This technical guide addresses the Pechmann Condensation , a reaction often plagued by side products despite its apparent simplicity.[1] While the classical definition...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Coumarin Synthesis Optimization Hub .

This technical guide addresses the Pechmann Condensation , a reaction often plagued by side products despite its apparent simplicity.[1] While the classical definition involves the reaction of a phenol with a


-keto ester to form a coumarin (2H-chromen-2-one), the process is chemically a synthesis of a benzopyrone  system.

Below is a troubleshooting architecture designed to isolate variables—catalyst acidity, thermal control, and substrate electronics—to minimize the three most common failure modes: Tarring (Polymerization) , Chromone Formation (Simonis Rearrangement) , and Low Yields (Hydrolysis) .

Module 1: Catalyst Selection (The "Engine")

The Problem: Traditional catalysts (conc. H₂SO₄) act as strong oxidizing agents, causing electron-rich phenols (like resorcinol) to undergo oxidative polymerization, resulting in "black tar" rather than crystalline product.

The Solution: Switch to Solid Acid Catalysts or Lewis Acids . These provide sufficient acidity for transesterification without the oxidizing potential that destroys the substrate.

Comparative Efficiency: Resorcinol + Ethyl Acetoacetate

Target: 7-Hydroxy-4-methylcoumarin[1][2]

Catalyst SystemYield (%)Reaction TimeSide Product Profile
H₂SO₄ (Conc.) 60-70%12-24 hHigh (Tar/Sulfonation)
Amberlyst-15 85%2.5 hLow (Recyclable catalyst)
Zn₀.₉₂₅Ti₀.₀₇₅O NPs 88%1-3 hVery Low (Heterogeneous)
Microwave / No Solvent 99%10 minTrace

Technical Insight: The use of heterogeneous catalysts like Amberlyst-15 or Sulfated Zirconia allows for simple filtration workups, eliminating the exothermic neutralization step required for H₂SO₄, which often degrades the sensitive lactone ring [1][4].

Module 2: The Mechanistic Fork (Pechmann vs. Simonis)

The Problem: You isolated a product, but NMR shows it is a Chromone (4H-chromen-4-one), not a Coumarin.

The Cause: This is the Simonis Rearrangement .

  • Pechmann Conditions: Kinetic control. Favored by strong acids (H₂SO₄, HCl) and electron-donating substituents on the phenol.

  • Simonis Conditions: Thermodynamic control. Favored by dehydrating agents like P₂O₅ and slower reaction rates.

Visualization: The Divergence Pathway

Pechmann_vs_Simonis Start Phenol + Beta-Keto Ester Inter Ester Intermediate Start->Inter Transesterification Pechmann Coumarin (2H-chromen-2-one) Inter->Pechmann Acid Catalyst (H2SO4/Amberlyst) Kinetic Control C-Acylation Simonis Chromone (4H-chromen-4-one) Inter->Simonis Dehydrating Agent (P2O5) Thermodynamic Control O-Acylation

Figure 1: Mechanistic bifurcation between Pechmann condensation (green) and Simonis rearrangement (red).

Module 3: Protocol Optimization (Troubleshooting Guides)

Ticket #101: "My reaction mixture turned into a solid black mass."
  • Diagnosis: Thermal runaway and oxidative polymerization.

  • Immediate Fix:

    • Solvent-Free Grinding: Instead of heating in bulk, grind the phenol and

      
      -keto ester with p-TSA  or Sulfamic Acid  at room temperature. The mechanical energy drives the reaction without thermal degradation [6].
      
    • Dilution: If using H₂SO₄, dilute with chilled 70% H₂SO₄ rather than concentrated, and keep T < 10°C during addition.

Ticket #102: "Yield is low; starting material remains."
  • Diagnosis: Water inhibition. The reaction produces water as a byproduct (dehydration step). In reversible equilibrium, water hydrolyzes the ester intermediate back to the starting phenol.

  • Immediate Fix:

    • Dehydrating Agents: Add anhydrous MgSO₄ or use a Dean-Stark trap if using toluene as a solvent.

    • Ionic Liquids: Switch to ionic liquids (e.g., [BMIM][HSO₄]). They act as both solvent and catalyst, sequestering water and driving the equilibrium forward [3].

Ticket #103: "I cannot separate the regioisomers."
  • Diagnosis: Substrate symmetry issues. Using meta-substituted phenols (like 3-methoxyphenol) creates competition between the position ortho to the hydroxyl group (position 2 vs 6).

  • Strategic Fix:

    • Steric Control: Use a bulkier

      
      -keto ester to sterically hinder the more crowded position, forcing cyclization to the less hindered side.
      
    • Purification: Do not rely on column chromatography initially.[3] Most coumarins crystallize well from ethanol/water mixtures. Recrystallize the crude solid before attempting chromatography to remove the bulk of the unwanted isomer.

Module 4: Standard Operating Procedures (SOPs)

SOP A: Solvent-Free Green Synthesis (High Purity)

Recommended for sensitive substrates (e.g., Phloroglucinol)

  • Prepare: Mix Phenol (10 mmol) and Ethyl Acetoacetate (10 mmol) in a mortar.

  • Catalyze: Add Sulfamic Acid (1 mmol, 10 mol%) or Amberlyst-15 (0.2 g).

  • Activate: Grind with a pestle for 10–20 minutes. The mixture will liquefy (eutectic melt) and then resolidify as the coumarin forms.

  • Quench: Pour the solid into crushed ice/water (50 mL).

  • Isolate: Filter the precipitate. Wash with cold water to remove the catalyst (if soluble) or dissolve product in hot ethanol and filter (if using insoluble Amberlyst).

  • Purify: Recrystallize from Ethanol.

SOP B: Microwave-Assisted Synthesis (High Throughput)

Recommended for resistant substrates

  • Load: Place reactants and catalyst (e.g., InCl₃) in a microwave-safe vial.

  • Irradiate: Set to 100°C at 150 W for 10 minutes [5].

  • Workup: Cool to RT. Add ice water. Filter the solid product.[4]

    • Note: Do not overheat. Temperatures >130°C in the microwave often trigger the Simonis rearrangement.

References

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs. ACS Omega. [Link]

  • Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [Link]

  • Catalytic Screening for the Coumarin Synthesis by Pechmann Condensation. ResearchGate. [Link]

  • Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. IISTE. [Link]

  • Optimisation of the Pechmann reaction conditions using microwave irradiation. ResearchGate. [Link]

  • Modified Pechmann condensation using grinding technique under solvent-free condition. Taylor & Francis. [Link]

Sources

Troubleshooting

Stability of Methyl 4-oxo-4H-pyran-3-carboxylate in aqueous solution

Welcome to the technical support resource for Methyl 4-oxo-4H-pyran-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Methyl 4-oxo-4H-pyran-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for handling this compound, with a specific focus on ensuring its stability in aqueous experimental systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of Methyl 4-oxo-4H-pyran-3-carboxylate.

Q1: What is Methyl 4-oxo-4H-pyran-3-carboxylate and why is it used?

Methyl 4-oxo-4H-pyran-3-carboxylate is a heterocyclic organic compound belonging to the 4-pyrone (or γ-pyrone) class.[1][2] These pyran scaffolds are of significant interest in medicinal chemistry and drug discovery as they are found in a vast array of bioactive natural products and synthetic compounds.[3][4][5] The 4-pyrone ring system is a key building block (synthon) for creating more complex molecules, and its derivatives have been investigated for a wide range of biological activities.[6][7][8]

Q2: What are the primary stability concerns when using this compound in aqueous solutions?

There are two principal degradation pathways that users must be aware of when working in aqueous media:

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions (pH-dependent catalysis), which cleaves the ester to form the corresponding carboxylic acid (4-oxo-4H-pyran-3-carboxylic acid) and methanol.[9] This is often the most rapid degradation pathway in aqueous buffers.

  • Pyran Ring Opening: The 4H-pyran ring itself can be unstable under certain conditions. The pyrylium ion, a potential intermediate, is readily hydrolyzed in aqueous solutions, which can lead to ring-opening and the formation of various degradation products.[4]

These reactions can lead to a decrease in the effective concentration of the active compound, resulting in poor experimental reproducibility and misleading data.

Q3: How should I properly store the solid compound and its aqueous solutions to maximize shelf-life?

Proper storage is critical to ensure the integrity of your compound. Based on safety data for related pyran derivatives and general best practices for ester-containing compounds, we recommend the following:

Form Temperature Atmosphere Duration Key Considerations
Solid 2-8°C (Refrigerated)Dry, Inert (e.g., Argon or Nitrogen)Long-termKeep container tightly sealed.[10][11] Some pyran derivatives are air-sensitive.[10]
Stock Solution (in organic solvent, e.g., DMSO) -20°C to -80°CTightly sealed vialsWeeks to MonthsMinimize freeze-thaw cycles. Use anhydrous, high-purity solvent.
Aqueous Working Solution 2-8°C (Short-term) or -80°C (Longer-term)Tightly sealed, protected from lightPrepare fresh daily if possible. Stability is highly dependent on pH and buffer composition. Avoid strong acids and bases.[10][12]

Section 2: Troubleshooting Guide for Experimental Issues

This guide uses a question-and-answer format to address specific problems you may encounter during your experiments.

Q: My biological assay results are inconsistent from day to day. Could compound instability be the cause?

A: Absolutely. Inconsistent results are a classic symptom of compound degradation in the assay medium. The active concentration of your compound may be decreasing over the course of the experiment or between experiments if stock solutions are not handled consistently.

To diagnose this, follow this decision-making process:

G A Inconsistent Assay Results B Was the aqueous working solution prepared fresh? A->B C Yes B->C Yes D No B->D No F What is the pH of your assay buffer? C->F E Prepare fresh solution daily from a frozen, validated DMSO stock. This is the most common source of error. D->E H High or Low pH (<6 or >8) F->H I Neutral pH (6-8) F->I G Is the compound stable at this pH for the duration of the assay? (See Protocol 2) K Degradation is less likely due to pH. Investigate other factors: - Buffer components (nucleophiles?) - Photodegradation - Temperature effects G->K J High probability of ester hydrolysis. Consider adjusting buffer pH or shortening incubation time. H->J I->G

Caption: Troubleshooting decision tree for inconsistent results.

Q: I see a new, more polar peak appearing in my HPLC chromatogram over time. What is it?

A: This is a strong indication of ester hydrolysis. The degradation product, 4-oxo-4H-pyran-3-carboxylic acid, is more polar than the parent methyl ester because the carboxylic acid group is more capable of hydrogen bonding with the aqueous mobile phase. In a typical reversed-phase HPLC setup (e.g., C18 column), this will result in a shorter retention time.

  • Confirmation: To confirm, you can spike your sample with a synthesized standard of the carboxylic acid, if available. Alternatively, LC-MS analysis can be used to confirm the mass of the new peak, which should correspond to the demethylated parent compound.

Q: My solution appears cloudy or has changed color after being stored in an aqueous buffer. What should I do?

A: A change in appearance is a clear sign of a chemical transformation. This could be due to the formation of an insoluble degradation product or polymerization. The solution should be discarded immediately. Do not use it for any experiments, as the concentration of the active compound is unknown and potential byproducts could interfere with your assay. It is critical to re-evaluate your solution preparation and storage protocol, focusing on pH, buffer choice, and exposure to light.

Section 3: Key Experimental Protocols

As a self-validating system, these protocols include steps for verification and quality control.

Protocol 1: Preparation of a Validated Aqueous Working Solution

This protocol minimizes degradation during the preparation of aqueous solutions for your experiments.

  • Objective: To prepare a fresh, validated aqueous working solution of Methyl 4-oxo-4H-pyran-3-carboxylate from a DMSO stock.

  • Materials:

    • Methyl 4-oxo-4H-pyran-3-carboxylate (solid)

    • Anhydrous DMSO (spectroscopic or cell culture grade)

    • Target aqueous buffer (e.g., PBS, pH 7.4), pre-filtered and degassed.

    • Calibrated analytical balance

    • Sterile, amber (light-protecting) microcentrifuge tubes or glass vials.

  • Procedure:

    • Prepare DMSO Stock (e.g., 10 mM): Accurately weigh the solid compound and dissolve it in anhydrous DMSO to create a concentrated stock solution. Vortex thoroughly to ensure complete dissolution.

    • Storage of DMSO Stock: Aliquot the stock solution into single-use volumes in amber vials and store at -80°C. This prevents repeated freeze-thaw cycles.

    • Prepare Aqueous Working Solution: On the day of the experiment, thaw one aliquot of the DMSO stock. Perform a serial dilution into your pre-warmed (to experimental temperature) aqueous buffer to reach the final desired concentration.

      • Causality Note: It is crucial to add the DMSO stock to the buffer, not the other way around. This rapid dilution minimizes the risk of the compound precipitating out of solution. The final DMSO concentration in your assay should be kept low (typically <0.5%) and consistent across all conditions.

    • Validation (Optional but Recommended): Immediately after preparation, take a small sample (T=0) of the final aqueous solution and analyze it via a validated HPLC method (see Protocol 2) to confirm the initial concentration and purity.

    • Use: Use the freshly prepared solution immediately in your experiments. Do not store aqueous solutions at room temperature or 4°C for extended periods unless stability has been explicitly proven.

Protocol 2: Workflow for a pH-Dependent Aqueous Stability Study

This experiment will determine the rate of degradation of your compound at different pH values.

G cluster_0 Preparation Phase cluster_1 Incubation & Sampling cluster_2 Analysis Phase A Prepare Buffers (e.g., pH 4, 7, 9) B Prepare fresh aqueous solutions of compound in each buffer A->B C Take T=0 sample from each solution for immediate HPLC analysis B->C D Incubate solutions at a controlled temperature (e.g., 37°C) B->D E Collect samples at defined time points (e.g., 1, 2, 4, 8, 24 hours) D->E F Analyze all samples by validated HPLC method E->F G Calculate % Parent Compound Remaining vs. T=0 F->G H Plot ln(% Remaining) vs. Time to determine degradation rate (k) and half-life (t½) G->H

Caption: Experimental workflow for a pH-dependent stability study.

  • Objective: To quantify the degradation rate of Methyl 4-oxo-4H-pyran-3-carboxylate in aqueous buffers of varying pH.

  • Materials:

    • Validated aqueous solutions prepared as in Protocol 1.

    • A set of buffers (e.g., citrate for pH 4, phosphate for pH 7, borate for pH 9).

    • Incubator or water bath set to a constant temperature (e.g., 25°C or 37°C).

    • HPLC system with a UV detector and a C18 column.[13]

    • Mobile phase (e.g., Acetonitrile:Water with 0.1% formic acid).

  • Procedure:

    • Prepare a 10 µM solution of the compound in each of the test buffers (pH 4, 7, 9).

    • Immediately take a T=0 sample from each solution and inject it into the HPLC to determine the initial peak area of the parent compound.

    • Place the remaining solutions in the incubator.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis:

    • For each time point, calculate the percentage of the parent compound remaining relative to its peak area at T=0.

    • Plot the natural logarithm (ln) of the percentage remaining versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

    • Calculate the half-life (t½) for each pH condition using the formula: t½ = 0.693 / k .

This data will provide a quantitative measure of stability and inform you of the optimal pH range and time constraints for your experiments.

Section 4: References

  • Teimuri-Mofrad, R., & Abrishami, F. (2008). Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. Asian Journal of Chemistry, 20(2), 1203-1210. [Link]

  • Navarro, S., et al. (2008). Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products. Journal of Hazardous Materials, 154(1-3), 1137-1146. [Link]

  • Capot Chemical. (2026). MSDS of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate. [Link]

  • Wang, Y., et al. (2022). Efficient Degradation of 4-Acetamidoantipyrin Using a Thermally Activated Persulfate System. Molecules, 27(21), 7480. [Link]

  • Stanovnik, B., & Svete, J. (1998). Derivatives of fused 3-hydroxymethyl-pyran-4-ones as a mobile keto–allyl system. Journal of Heterocyclic Chemistry, 35(4), 995-998. [Link]

  • ResearchGate. (n.d.). Chemistry of isolated 4-pyranones. [Link]

  • Dyachenko, V. D., & Chernega, A. N. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2125-2131. [Link]

  • Sharma, A., & Kumar, V. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Heliyon, 9(4), e15206. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Synthesis and Chemical Reactivity of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. [Link]

  • PubChem. (n.d.). 2-Methyl-4-oxo-4H-pyran-3-yl acetate. [Link]

  • ResearchGate. (2008). Photodegradation Study of Three Dipyrone Metabolites in Various Water Systems: Identification and Toxicity of Their Photodegradation Products. [Link]

  • MDPI. (1998). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. [Link]

  • ResearchGate. (1998). (PDF) Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. [Link]

  • ResearchGate. (2015). (PDF) Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. [Link]

  • Digital Commons @ Brockport. (2016). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. [Link]

  • Shehab, W. S., & Ghoneim, A. A. (2013). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 6(4), S965-S970. [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4611. [Link]

  • Semantic Scholar. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. [Link]

  • ResearchGate. (2018). An Improved Synthetic Process of Dimethyl 4-Oxo-4H-Pyran-3,5-Dicarboxylate. [Link]

  • Li, L., et al. (2014). Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution. Journal of Environmental Science and Health, Part A, 49(3), 327-337. [Link]

  • Parsons, J. (2022). 4.6: Degradation. Chemistry LibreTexts. [Link]

  • Görlitzer, K., Trittmacher, J., & Jones, P. G. (2002). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. Pharmazie, 57(8), 523-529. [Link]

  • Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.

Sources

Reference Data & Comparative Studies

Validation

FT-IR characteristic peaks of 4-oxo-4H-pyran ester group

An In-Depth Technical Guide to the FT-IR Characteristic Peaks of the 4-oxo-4H-pyran Ester Group This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of molecules...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Characteristic Peaks of the 4-oxo-4H-pyran Ester Group

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of molecules containing the 4-oxo-4H-pyran (also known as γ-pyrone) framework substituted with an ester group. Designed for researchers in medicinal chemistry, natural product synthesis, and drug development, this document moves beyond a simple peak listing to explain the vibrational origins of the spectrum, offering a comparative analysis against structurally similar motifs and presenting a robust experimental protocol for acquiring high-fidelity data.

Part 1: Deconstructing the Vibrational Signature

The FT-IR spectrum of a 4-oxo-4H-pyran ester is a composite of the vibrational modes from the γ-pyrone ring and the ester moiety. Understanding these components individually is key to interpreting the full spectrum with confidence. The electronic environment, dominated by conjugation and the influence of the ring oxygen, creates a unique and highly diagnostic fingerprint.

The 4-oxo-4H-pyran (γ-Pyrone) Core

The γ-pyrone ring is a conjugated, cyclic system containing a ketone and an ether linkage. This structure gives rise to several characteristic absorptions:

  • Ring Carbonyl (C=O) Stretch: This is one of the most prominent bands in the spectrum. Due to extensive conjugation with the ring's double bonds and oxygen atom, the C=O stretching frequency is lowered significantly compared to a simple saturated ketone (~1715 cm⁻¹). It typically appears as a strong, sharp absorption in the 1635–1675 cm⁻¹ region.[1][2][3] The exact position is sensitive to other substituents on the ring.

  • Ring Alkene (C=C) Stretches: The conjugated diene system within the pyrone ring results in two or more strong to medium intensity absorption bands. These are typically observed in the 1590–1640 cm⁻¹ range.[2][4] In some substituted pyrones, a C=C stretching band can even appear at a higher wavenumber than the C=O stretch, a noteworthy diagnostic feature.[3]

  • Ring Ether (C-O-C) Stretches: The asymmetric stretching of the ring ether group gives rise to a strong band in the fingerprint region, typically around 1240–1280 cm⁻¹ . A corresponding symmetric stretch can also be found at a lower frequency.

The Ester (-COOR) Moiety

The ester group provides its own set of highly characteristic absorption bands, which are influenced by their attachment to the electron-withdrawing pyrone ring.

  • Ester Carbonyl (C=O) Stretch: This is the second key carbonyl absorption. In a typical saturated aliphatic ester, this band appears around 1735–1750 cm⁻¹. However, when attached to the conjugated pyrone system, its frequency is slightly lowered. Expect a very strong, sharp peak in the 1720–1748 cm⁻¹ range.[1][2] The presence of two distinct, strong C=O bands (one for the ring, one for the ester) is the most definitive feature for this class of compounds.

  • Ester C-O Stretches: Esters exhibit two C-O stretching vibrations. The C(=O)-O stretch is typically found as a strong band between 1200–1300 cm⁻¹ , while the O-R stretch appears between 1000–1150 cm⁻¹ . These bands, while useful, fall in the complex fingerprint region and can overlap with other vibrations.

Part 2: The Composite Spectrum: A Diagnostic Summary

Synthesizing the individual contributions allows us to build a complete FT-IR profile for a 4-oxo-4H-pyran ester. The table below summarizes the key diagnostic peaks for a representative molecule like Ethyl 4-oxo-4H-pyran-2-carboxylate.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentNotes
~1740StrongEster C=O Stretch A primary, high-frequency carbonyl peak. Its position indicates conjugation.[1][2]
~1665StrongRing Ketone C=O Stretch A secondary, lower-frequency carbonyl peak, characteristic of the conjugated γ-pyrone system.[1][2]
~1635MediumRing C=C StretchOne of several peaks from the conjugated ring system.[4]
~1590MediumRing C=C StretchA second peak from the conjugated ring system.
~1250StrongAsymmetric C-O-C Ring Stretch & C(=O)-O Ester StretchThese bands often overlap in this region, resulting in a strong, complex absorption pattern.
~1100MediumO-R Ester StretchCorresponds to the single bond stretch between the ester oxygen and the alkyl group.
~3100Weak=C-H StretchAromatic/vinylic C-H stretching, typically appearing just above 3000 cm⁻¹.
2850–2980WeakC-H StretchAliphatic C-H stretching from the ethyl group of the ester.

Part 3: Comparative Analysis - Distinguishing from Spectroscopic Look-alikes

Objective comparison requires analyzing how the spectrum changes with subtle structural modifications. Below, we compare the target structure with three common alternatives.

Compound ClassKey Differentiating FT-IR Features
Target: 4-oxo-4H-pyran Ester Two distinct C=O peaks: Ester (~1740 cm⁻¹) and conjugated ring ketone (~1665 cm⁻¹). Strong ring C-O-C stretch (~1250 cm⁻¹).
Alternative 1: 2-oxo-2H-pyran (α-Pyrone) Ester The key feature is a conjugated six-membered lactone (cyclic ester). The ring C=O will be at a higher frequency, typically 1720–1760 cm⁻¹ , and may overlap with the substituent ester C=O. The distinction can be subtle.
Alternative 2: Acyclic β-Keto Ester Will show a conjugated ketone C=O (~1650 cm⁻¹) and an ester C=O (~1735 cm⁻¹). However, it will lack the characteristic ring C-O-C ether stretch and the specific pattern of multiple C=C bands associated with the pyrone ring.
Alternative 3: 4-oxo-4H-pyran Carboxylic Acid The ester C=O peak is absent. It is replaced by a very broad O-H stretch from ~2500–3300 cm⁻¹ (due to hydrogen bonding) and a carboxylic acid C=O stretch around 1700–1720 cm⁻¹ .

Part 4: Experimental Protocol for High-Fidelity FT-IR Analysis

This section provides a step-by-step methodology for acquiring a clean, reproducible FT-IR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powders or liquids.

Methodology: ATR-FTIR

ATR is a preferred method as it requires minimal sample preparation and provides excellent sample-to-sample consistency.

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

    • Select the ATR accessory. Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a soft-bristled brush or a lint-free wipe soaked in ACS-grade isopropanol or ethanol and allow it to fully evaporate.

  • Background Collection (Self-Validation):

    • With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step that measures the ambient environment (CO₂, water vapor) and the instrument's response.

    • Causality: The instrument software will subtract this background from the sample spectrum, ensuring that the final output contains only the data from the sample itself. A fresh background should be taken every 15-30 minutes for optimal results.

  • Sample Application:

    • Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

    • Lower the ATR anvil/press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a primary source of poor-quality spectra.

  • Data Acquisition:

    • Scan Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹ (sufficient for most structural elucidation)

    • Number of Scans: 16 to 32 scans (co-adding scans improves the signal-to-noise ratio)

    • Initiate the scan.

  • Data Processing and Cleaning:

    • After collection, clean the sample from the ATR crystal using the same method as in Step 1.

    • Use the spectrometer software to perform an ATR correction (if applicable, especially for polymers) and a baseline correction to ensure the peaks originate from a flat baseline.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_post 3. Post-Processing Start Start Clean Clean ATR Crystal Start->Clean Background Collect Background (No Sample) Clean->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Scan Acquire Spectrum (16-32 Scans, 4 cm⁻¹ Res) Apply_Pressure->Scan Clean_Again Clean ATR Crystal Scan->Clean_Again Process Baseline & ATR Correction Clean_Again->Process Analyze Analyze Spectrum Process->Analyze End End Analyze->End

Sources

Comparative

Technical Guide: Comparative Reactivity of 4H-Pyran vs. Tetrahydro-Pyran Carboxylates

Executive Summary This guide provides a technical comparison between 4H-pyran carboxylates and tetrahydro-2H-pyran (THP) carboxylates . While these two scaffolds share a six-membered oxygenated ring, their electronic env...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4H-pyran carboxylates and tetrahydro-2H-pyran (THP) carboxylates . While these two scaffolds share a six-membered oxygenated ring, their electronic environments dictate diametrically opposed reactivity profiles.

  • 4H-Pyran Carboxylates: Chemically labile and pro-aromatic . They function as "masked" azadienes or 1,5-dicarbonyl equivalents. Their primary reactivity mode is oxidative aromatization to pyrylium salts or retro-Michael ring opening.

  • Tetrahydro-Pyran (THP) Carboxylates: Chemically inert and saturated . They behave as cyclic aliphatic ethers/esters. Their primary utility lies in their stability against oxidation and reduction, serving as robust pharmacophores or protecting groups.

The following sections detail the structural causality of these differences, supported by experimental protocols and quantitative data.

Structural & Electronic Analysis

The divergence in reactivity stems from the hybridization and orbital overlap within the heterocyclic core.

4H-Pyran: The Pro-Aromatic System

The 4H-pyran ring contains two double bonds (C2=C3 and C5=C6). The oxygen atom is


 hybridized, participating in a conjugated system that is interrupted only by the 

carbon at position 4.
  • Driving Force: The ring is 2 electrons short of aromaticity (Hückel’s

    
     rule). Removal of a hydride (
    
    
    
    ) from C4 creates a fully aromatic pyrylium cation .
  • Consequence: High susceptibility to oxidants (DDQ, CAN) and electro-active instability.

Tetrahydro-Pyran (THP): The Saturated Ether

The THP ring is fully saturated with all carbons being


 hybridized. It adopts a chair conformation  similar to cyclohexane to minimize steric strain.
  • Driving Force: Thermodynamic stability. The oxygen lone pairs do not participate in resonance but exert an inductive effect (

    
    ), making the C2/C6 positions slightly electrophilic but generally stable.
    
  • Consequence: Resistance to oxidation and base-catalyzed ring opening.

Visualizing the Reactivity Gap

Reactivity_Landscape Pyran4H 4H-Pyran Core (Pro-Aromatic / Labile) Pyrylium Pyrylium Salt (Aromatic Cation) Pyran4H->Pyrylium Oxidation (-H⁻) Fast & Exothermic RingOpen Acyclic 1,5-Dicarbonyl (Retro-Michael Product) Pyran4H->RingOpen Acid/Base Hydrolysis Competitive Pathway THP Tetrahydropyran Core (Saturated / Inert) THP->Pyrylium Oxidation No Reaction StableEster Stable Ester Product (No Ring Opening) THP->StableEster Standard Hydrolysis High Yield

Figure 1: Reactivity divergence. Note the 4H-pyran's tendency toward aromatization or ring opening, contrasted with the linear stability of THP.

Critical Reactivity Profiles

Oxidative Stability (The "Aromatization Trap")

This is the most significant differentiator. Researchers attempting to manipulate side chains on a 4H-pyran ring often inadvertently trigger aromatization.

  • 4H-Pyran: Reacts rapidly with oxidizing agents (e.g., DDQ, HNO₃, CrO₃). The C4-H bond is weak (

    
    75-80 kcal/mol) due to the stability of the resulting pyrylium cation.
    
  • THP: Inert to standard oxidants. Oxidation requires forcing conditions (e.g., RuO₄) and typically leads to lactonization (2-keto-THP) rather than aromatization.

Hydrolysis & Nucleophilic Sensitivity
  • 4H-Pyran: Ester hydrolysis is precarious. Strong bases can trigger a retro-Michael reaction , cleaving the ring back into its aldehyde and 1,3-dicarbonyl precursors [1]. Selective hydrolysis requires phase-transfer catalysis (PTC) to protect the ring.

  • THP: Ester hydrolysis follows standard

    
     kinetics. The ring remains intact even under refluxing NaOH or HCl.
    

Experimental Data & Protocols

Data Comparison: Stability Metrics
Parameter4H-Pyran-3-CarboxylateTetrahydropyran-3-Carboxylate
Hybridization

(C2, C3, C5, C6)
All

Oxidation (DDQ, RT) Rapid conversion to Pyrylium (

hr)
No Reaction (

hr)
Acid Stability (HCl) Ring opening / RearrangementStable
Base Hydrolysis Competitive Retro-MichaelClean Saponification
UV Absorption Strong

(Conjugated)
Transparent (No chromophore)
Primary Risk Aromatization / Ring CleavageSteric hindrance (Chair form)
Protocol A: Oxidative Aromatization (Demonstrating 4H-Pyran Instability)

Use this protocol to convert 4H-pyrans to pyrylium salts or to test scaffold stability.

Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Dichloromethane (DCM).

  • Dissolution: Dissolve 1.0 mmol of diethyl 2,6-dimethyl-4H-pyran-3,5-dicarboxylate in 10 mL anhydrous DCM.

  • Addition: Add 1.1 mmol (1.1 eq) of DDQ in one portion at 0°C.

  • Reaction: Stir at room temperature. The solution will rapidly darken (charge transfer complex).

  • Monitoring: TLC will show the disappearance of the fluorescent 4H-pyran spot within 30–60 minutes.

  • Workup: Filter the precipitated hydroquinone-DDQ byproduct. Evaporate solvent.

  • Result: Quantitative isolation of the pyrylium salt (often requires counter-ion exchange with

    
     or 
    
    
    
    for isolation as a solid) [2].
Protocol B: Controlled Monohydrolysis of 4H-Pyran Diesters

Standard hydrolysis destroys the 4H-pyran ring. This modified protocol preserves it.

Reagents: NaOH, Tetraethylammonium bromide (TEAB), Ethanol/Water.

  • Setup: Mix 1.0 mmol of 4H-pyran diester in 10 mL Ethanol/Water (9:1).

  • Catalyst: Add 1.0 eq of TEAB (Phase Transfer Catalyst).

  • Base: Add 1.2 eq of NaOH slowly at 40°C.

  • Mechanism: TEAB facilitates the transport of hydroxide to the ester carbonyl while minimizing the concentration of free base that attacks the ring double bond (Michael acceptor site) [3].

  • Termination: Quench with dilute acetic acid immediately upon consumption of starting material (approx. 2-4 hours).

  • Yield: 60–80% mono-acid product. Note: Without TEAB, yields drop <30% due to ring opening.

Protocol C: Standard Hydrolysis of THP Esters

Demonstrates the robustness of the saturated ring.

Reagents: LiOH, THF/Water.

  • Dissolution: Dissolve 1.0 mmol THP-4-carboxylate in THF/Water (1:1).

  • Base: Add 3.0 eq LiOH.

  • Reaction: Reflux for 12 hours.

  • Result: 95%+ yield of carboxylic acid. No ring opening or aromatization observed.

Mechanistic Pathway Diagram

The following diagram illustrates the "fork in the road" for these two molecules when subjected to oxidative stress.

Oxidation_Pathway Input4H 4H-Pyran (Allylic Hydrogens) Oxidant Oxidant (DDQ / CAN / O2) Input4H->Oxidant InputTHP Tetrahydropyran (Saturated) InputTHP->Oxidant HydrideTransfer Hydride Abstraction (-H⁻) Oxidant->HydrideTransfer Path A: 4H-Pyran NoReaction High Activation Energy (No Pathway) Oxidant->NoReaction Path B: THP Pyrylium Pyrylium Cation (Aromatic / Stable) HydrideTransfer->Pyrylium Aromatization Recovered Recovered THP (Unchanged) NoReaction->Recovered Inertness

Figure 2: Oxidative fate. The 4H-pyran undergoes hydride abstraction to achieve aromaticity, while THP lacks this driving force.

References

  • Synthesis and Reactivity of 4H-Pyran Derivatives

    • Source: Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable C
    • Context: Details the Knoevenagel/Michael addition pathway for 4H-pyran synthesis and their sensitivity to reaction conditions.
    • URL:

  • Oxidation to Pyrylium Salts

    • Source:Thieme Connect - Product Class 6: Thiopyrylium Salts (Analogous Pyrylium mechanism).
    • Context: Describes the oxidative dehydrogenation mechanism where 4H-pyrans lose hydride to form aromatic c
    • URL:

  • Selective Hydrolysis Protocol

    • Source: Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules (2013).[1][2][3]

    • Context: Provides the specific NaOH/TEAB protocol to hydrolyze 4H-pyran esters without destroying the ring.
    • URL:

  • Tetrahydropyran (THP)

    • Source: BenchChem Technical Guide: Stability and degradation of Tetrahydro-4H-pyran-4-one.[4]

    • Context: Confirms the stability of the saturated pyran ring against hydrolysis and oxidation compared to unsatur
    • URL:

Sources

Validation

A Researcher's Guide to the UV-Vis Absorption Maxima of the 4-oxo-4H-pyran Chromophore: A Comparative Analysis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's spectroscopic properties is fundamental. This guide provides an in-depth technical comparison of the UV-Vi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's spectroscopic properties is fundamental. This guide provides an in-depth technical comparison of the UV-Vis absorption maxima of the 4-oxo-4H-pyran chromophore, a prevalent scaffold in numerous natural products and synthetic compounds of medicinal interest.[1] We will explore the influence of various substituents and solvent environments on the electronic transitions of this heterocyclic system, supported by experimental data and theoretical principles.

The 4-oxo-4H-pyran ring system is a core component of many biologically active molecules, including the well-known natural products kojic acid and maltol. Its unique electronic structure gives rise to characteristic absorptions in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum, which are sensitive to chemical modifications. Understanding these spectroscopic shifts is crucial for structure elucidation, purity assessment, and the design of novel therapeutic agents.

The Electronic Landscape of the 4-oxo-4H-pyran Chromophore

The UV-Vis absorption spectrum of the 4-oxo-4H-pyran chromophore is primarily governed by two types of electronic transitions: the n → π* (non-bonding to anti-bonding pi) and the π → π* (bonding pi to anti-bonding pi) transitions.

  • n → π Transition:* This transition involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to an anti-bonding π* orbital. These transitions are typically of lower energy and, consequently, appear at longer wavelengths (λmax). They are often characterized by a lower molar absorptivity (ε).

  • π → π Transition:* This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the conjugated system of the pyranone ring. These transitions are generally of higher energy, appearing at shorter wavelengths, and exhibit a much higher molar absorptivity.

The position and intensity of these absorption bands are significantly influenced by the nature and position of substituents on the pyran ring, as well as the polarity of the solvent in which the spectrum is recorded.

Comparative Analysis of UV-Vis Absorption Maxima

The following table summarizes the UV-Vis absorption maxima (λmax) for a selection of 4-oxo-4H-pyran derivatives, illustrating the impact of different substituents and solvents.

CompoundSubstituentsSolventλmax (nm) (n → π)λmax (nm) (π → π)Reference
4H-Pyran-4-one UnsubstitutedVapor~353-[2][3]
Kojic Acid 5-hydroxy-2-(hydroxymethyl)Water-260-284[4]
Ethanol--[4]
Methanol--[4]
Kojic Acid Dimer Dimerized Kojic AcidHEPES buffer (pH 7.4)288378[5]
Maltol 3-hydroxy-2-methyl0.1N HCl274-[6]
0.1N NaOH317-[6]
(E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one 2-((E)-2-(dimethylamino)vinyl)-6-methylMethanol-363[7]
Ethanol-361[7]
iso-Propanol-356[7]
Acetonitrile-344[7]
Dichloromethane-342[7]
Tetrahydrofuran-338[7]
Toluene-334[7]
2,6-bis((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one 2,6-bis((E)-2-(dimethylamino)vinyl)Methanol-304, 408[7]
Ethanol-303, 403[7]
iso-Propanol-302, 396[7]
Acetonitrile-300, 386[7]
Dichloromethane-300, 383[7]
Tetrahydrofuran-301, 381[7]
Toluene-302, 378[7]

Deciphering the Data: Substituent and Solvent Effects

The data presented in the table highlights key principles governing the UV-Vis absorption of the 4-oxo-4H-pyran chromophore:

Substituent Effects:

  • Electron-Donating Groups (EDGs): Substituents with lone pairs of electrons, such as hydroxyl (-OH) and amino (-NH2) groups, can extend the conjugated system through resonance. This delocalization of electron density lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in a bathochromic shift (shift to longer wavelengths) of the π → π* transition. For example, the introduction of the electron-donating dimethylaminovinyl group causes a significant red shift in the absorption maximum.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups can have a more complex effect. While they can also interact with the π-system, their primary influence is often inductive, which can sometimes lead to a hypsochromic shift (shift to shorter wavelengths).

  • Extension of Conjugation: As a general rule, extending the conjugated π-system of the chromophore leads to a bathochromic shift. This is clearly observed in the comparison between the mono- and bis-(dimethylaminovinyl) substituted pyranones.

Solvent Effects (Solvatochromism):

The polarity of the solvent can significantly influence the energy levels of the ground and excited states of a molecule, leading to shifts in the absorption maxima.

  • n → π Transitions:* For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic shift (blue shift). This is because polar solvents can form hydrogen bonds with the non-bonding electrons on the carbonyl oxygen, lowering the energy of the ground state more than the excited state. This increases the energy gap for the transition.

  • π → π Transitions:* For π → π* transitions, an increase in solvent polarity often results in a bathochromic shift (red shift). In this case, the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. The data for (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one clearly demonstrates this trend, with the λmax increasing as the solvent polarity increases from toluene to methanol.[7]

Experimental Protocol for UV-Vis Absorption Spectroscopy

To ensure the acquisition of reliable and reproducible UV-Vis data, the following experimental protocol is recommended.

Instrumentation:

A double-beam UV-Vis spectrophotometer is required for accurate measurements.

Materials:

  • Sample of the 4-oxo-4H-pyran derivative

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, water)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

  • Sample Preparation:

    • Accurately weigh a small amount of the sample.

    • Dissolve the sample in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions to obtain a final concentration that results in an absorbance reading between 0.2 and 0.8 for the λmax. This range ensures adherence to the Beer-Lambert Law.

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the cuvette in the reference beam path of the spectrophotometer.

    • Fill another cuvette with the same pure solvent and place it in the sample beam path.

    • Perform a baseline correction across the desired wavelength range (e.g., 200-600 nm) to zero the instrument.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution.

    • Fill the sample cuvette with the sample solution.

    • Place the sample cuvette in the sample beam path.

    • Acquire the absorption spectrum of the sample over the chosen wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

    • Record the absorbance value at λmax.

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (typically 1 cm), and c is the concentration in mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum of a 4-oxo-4H-pyran derivative.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute baseline Baseline Correction (Solvent Blank) dilute->baseline measure Measure Sample Absorbance baseline->measure identify_lambda Identify λmax measure->identify_lambda calculate_epsilon Calculate ε (if concentration is known) identify_lambda->calculate_epsilon

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Conclusion

The UV-Vis absorption spectrum of the 4-oxo-4H-pyran chromophore is a powerful tool for structural characterization and for probing the electronic environment of this important heterocyclic system. The position of the absorption maxima is highly sensitive to the electronic nature of substituents and the polarity of the solvent. A thorough understanding of these relationships, as outlined in this guide, is essential for researchers working with this versatile class of compounds. By following a rigorous experimental protocol, scientists can obtain high-quality spectroscopic data to support their research and development efforts in medicinal chemistry and related fields.

References

  • Synthesis, characterization, molecular structure, and computational studies on 4(1 H )-pyran-4-one and its derivatives. DSpace Repository. Available at: [Link].

  • The 353 nm nπ* transition of 4H-pyran-4-one and a deuterated derivative. Canadian Journal of Chemistry. Available at: [Link].

  • The 353 nm nπ* transition of 4H-pyran-4-one and a deuterated derivative. Semantic Scholar. Available at: [Link].

  • Review on the Use of Kojic Acid—A Skin-Lightening Ingredient. MDPI. Available at: [Link].

  • Synthesis and properties of the kojic acid dimer and its potential for the treatment of Alzheimer's disease. National Center for Biotechnology Information. Available at: [Link].

  • Maltol. PubChem. Available at: [Link].

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. National Center for Biotechnology Information. Available at: [Link].

Sources

Comparative

Reference Standards for Methyl 4-oxo-4H-pyran-3-carboxylate Impurities: A Comparative Guide

Executive Summary & Strategic Context Methyl 4-oxo-4H-pyran-3-carboxylate (and its reduced tetrahydro analog, CAS 127956-11-0) serves as a critical scaffold in the synthesis of second-generation HIV Integrase Strand Tran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 4-oxo-4H-pyran-3-carboxylate (and its reduced tetrahydro analog, CAS 127956-11-0) serves as a critical scaffold in the synthesis of second-generation HIV Integrase Strand Transfer Inhibitors (INSTIs), including Dolutegravir , Cabotegravir , and Bictegravir .

The purity of this intermediate is non-negotiable. Impurities introduced at this stage—specifically hydrolysis byproducts, decarboxylated species, and regioisomers—can propagate through the synthesis, forming difficult-to-remove contaminants in the final API.

This guide objectively compares reference standard grades for this compound, defines the critical impurity landscape, and provides a self-validating analytical protocol for quality assessment.

The Impurity Landscape: Causality & Origin

To control quality, one must first understand the genesis of impurities. The synthesis of the pyranone core typically follows one of two dominant routes: the Maltol Oxidation Route or the Dieckmann Condensation/Cyclization Route .

Critical Impurities Map
Impurity TypeChemical IdentityOrigin MechanismCriticality
Impurity A (Hydrolysis) 4-oxo-4H-pyran-3-carboxylic acidHydrolysis of the methyl ester due to moisture ingress or acidic/basic workup conditions.High : Alters stoichiometry in subsequent coupling steps.
Impurity B (Decarboxylated) 4H-pyran-4-oneThermal decarboxylation of Impurity A during high-temperature drying or reaction.Medium : Inert in many coupling reactions but dilutes potency.
Impurity C (Precursor) Methyl 4-oxotetrahydro-2H-pyran-3-carboxylateIncomplete oxidation (if synthesizing from tetrahydro) or starting material carryover.High : Can lead to saturated analogs of the final drug.
Impurity D (Dimer) Self-condensation productsAldol-like condensation of the pyranone ring at high concentrations.Low : Usually removed during crystallization.
Visualizing Impurity Genesis (Pathway Diagram)

ImpurityGenesis cluster_legend Legend SM1 Starting Material (e.g., Methyl Oxalyl Chloride) Inter Acyclic Intermediate SM1->Inter Condensation SM2 Co-Reactant (e.g., Enaminone) SM2->Inter Target Methyl 4-oxo-4H-pyran-3-carboxylate (Target) Inter->Target Cyclization (MgBr2/LiOH) ImpC Impurity C (Tetrahydro/Saturated) Inter->ImpC Incomplete Oxidation/Red ImpA Impurity A (Free Acid) Target->ImpA Hydrolysis (H2O/pH) ImpB Impurity B (Decarboxylated) ImpA->ImpB Heat (-CO2) key1 Product key2 Impurity

Caption: Genesis of critical impurities during the cyclization and isolation of the pyranone scaffold.

Comparative Analysis of Reference Standards

Selecting the correct grade of reference material is a balance of cost, risk, and regulatory requirement.

Grade Comparison Table
FeaturePrimary Reference Standard (PRS) Secondary Working Standard (WS) Research Grade (Reagent)
Intended Use FDA/EMA submission, release testing, calibrating secondary standards.Routine in-process control (IPC), daily batch release.Early-stage R&D, route scouting.
Purity Assignment Mass Balance (100% - Impurities - Water - Solvents - Ash).Potency Transfer (Assigned against PRS).Area % (HPLC/GC only).
Traceability Traceable to SI units (via qNMR) or Pharmacopeia.Traceable to the internal PRS.None.
Characterization 1H/13C NMR, MS, IR, HPLC (2 methods), TGA/KF, ROI.HPLC, Identification (IR/RT).H-NMR, HPLC.[1][2]
Cost Factor 100x10x1x
Risk of Bias < 0.1%0.5 - 1.0%> 2.0% (Often overestimates purity)
The "Area %" Trap

Why Research Grade is dangerous for impurities: Research grade materials often report purity by "HPLC Area %". For Methyl 4-oxo-4H-pyran-3-carboxylate, this is misleading because:

  • Response Factors: The UV response (254 nm) of the conjugated pyranone ring is significantly higher than that of saturated impurities (like the tetrahydro intermediate). A 99% Area purity might actually correspond to 95% w/w potency if saturated impurities are present.

  • Inorganic Salts: Synthesis using MgBr2 or LiOH (common in Dolutegravir routes) can leave significant inorganic residue (sulfated ash) which is invisible to HPLC-UV.

Recommendation: For any quantitative impurity profiling, use a Secondary Standard that has been qualified against a Primary Standard with a known Mass Balance purity factor.

Experimental Protocol: Self-Validating HPLC Method

This method is designed to separate the highly polar acid impurity (Impurity A) from the neutral ester (Target).

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acidic pH to suppress ionization of Impurity A, sharpening the peak).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyranone absorption max) and 210 nm (for saturated impurities).

  • Column Temp: 30°C.

System Suitability (Self-Validation Criteria)

Before running samples, the system must pass these checks using a mixed standard solution (Target + Impurity A):

  • Resolution (Rs): > 2.0 between Impurity A (elutes first) and Target (elutes second).

  • Tailing Factor: < 1.5 for the Target peak (Pyranones can tail due to interaction with silanols; end-capped columns are essential).

  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Qualification Workflow Diagram

ValidationWorkflow Start Start Qualification Prep Prepare Mixed Std (Target + Impurity A) Start->Prep Run Inject 5 Replicates Prep->Run Check1 Resolution > 2.0? Run->Check1 Check2 Tailing < 1.5? Check1->Check2 Yes Fail Fail: Check pH/Column Check1->Fail No Pass System Validated Proceed to Samples Check2->Pass Yes Check2->Fail No

Caption: Logic flow for confirming system suitability before impurity quantification.

References

  • Dolutegravir Synthesis & Intermediates

    • Synthesis and Characterization of Potential Impurities of Dolutegravir. ResearchGate.[1] Link

  • Continuous Flow Synthesis Context

    • Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. ACS Publications. Link

  • Cyclization Chemistry (MgBr2 Route)

    • Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization.[3][4][5] MDPI Molecules. Link

  • Analytical Validation Guidelines

    • ICH Q2(R1) Validation of Analytical Procedures. ICH Guidelines. Link

  • Compound Data

    • Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS 127956-11-0).[6][7] ChemicalBook.[7] Link

Sources

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